CCR1 antagonist 10
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1010731-97-1 |
|---|---|
Molecular Formula |
C32H39ClN2O3 |
Molecular Weight |
535.125 |
IUPAC Name |
(11E)-11-[3-[(4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl]propylidene]-5H-[1]benzoxepino[3,4-b]pyridine-9-carboxylic acid |
InChI |
InChI=1S/C30H31ClN2O4/c1-29(2)19-33(16-13-30(29,36)21-8-10-22(31)11-9-21)15-4-6-23-24-5-3-14-32-26(24)18-37-27-12-7-20(28(34)35)17-25(23)27/h3,5-12,14,17,36H,4,13,15-16,18-19H2,1-2H3,(H,34,35)/b23-6+/t30-/m0/s1 |
InChI Key |
NHZWLAWPPXMRPK-MOLVWPNASA-N |
SMILES |
CC1(CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC=C3C4=C(COC5=C3C=C(C=C5)C(=O)O)N=CC=C4)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MLN-3897; MLN 3897; MLN3897; AVE-9897; AVE 9897; AVE9897 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of CCR1 Antagonists
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) integral to the inflammatory response. It mediates the migration of leukocytes, such as monocytes and neutrophils, to sites of inflammation. Its ligands include CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3)[1][2][3]. Dysregulation of the CCR1 signaling pathway is implicated in various autoimmune and inflammatory diseases, including rheumatoid arthritis and multiple sclerosis, making it a prime therapeutic target[3][4]. CCR1 antagonists are small molecules designed to inhibit receptor function, thereby preventing the recruitment of immune cells and mitigating inflammation. This guide elucidates the core mechanism of action of these antagonists, details the downstream signaling pathways they inhibit, presents quantitative data on their efficacy, and provides standardized protocols for their evaluation.
Core Mechanism of Action: Competitive Inhibition
The predominant mechanism of action for CCR1 antagonists is competitive antagonism . These small molecules typically bind reversibly to the CCR1 transmembrane domain, a region that overlaps with the binding site of endogenous chemokine ligands. By occupying this orthosteric site, the antagonist physically prevents the binding of agonist chemokines. This blockade is the critical first step in inhibiting the entire downstream signaling cascade that would otherwise lead to an inflammatory response.
Some antagonists may also exhibit non-competitive or allosteric modulation, binding to a site distinct from the chemokine-binding pocket to induce a conformational change that prevents receptor activation. Additionally, some compounds have been identified as inverse agonists, capable of reducing the basal or constitutive activity of CCR1, which can lead to G protein-independent internalization of the receptor.
The CCR1 Signaling Pathway and Its Inhibition
Upon binding of a chemokine ligand like CCL3 or CCL5, CCR1 undergoes a conformational change. This allows it to act as a guanine nucleotide exchange factor (GEF) for its associated heterotrimeric G protein, typically of the Gαi family. This interaction catalyzes the exchange of GDP for GTP on the Gαi subunit, causing its dissociation from the Gβγ dimer. Both Gαi-GTP and the Gβγ dimer then act as second messengers, activating multiple downstream effector pathways.
CCR1 antagonists prevent this initial G protein activation, thereby blocking all subsequent signaling events critical for leukocyte migration and activation.
-
Phospholipase C (PLC) Activation and Calcium Mobilization: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular calcium is a crucial signal for cell activation and migration. CCR1 antagonists abrogate this calcium flux.
-
PI3K/Akt Pathway and Chemotaxis: The Gβγ subunit also activates phosphoinositide 3-kinase (PI3K), which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (Protein Kinase B), leading to their activation. This pathway is central to orchestrating the cytoskeletal rearrangements required for chemotaxis, the directed movement of cells along a chemical gradient.
-
MAPK Pathway Activation: CCR1 signaling can also activate the mitogen-activated protein kinase (MAPK) cascades, such as the ERK1/2 pathway, which are involved in cell proliferation and survival.
The following diagrams illustrate the CCR1 signaling cascade and its inhibition.
References
An In-depth Technical Guide to the Discovery and Synthesis of CCR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of C-C chemokine receptor type 1 (CCR1) antagonists. CCR1 has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and chronic obstructive pulmonary disease (COPD), owing to its crucial role in mediating the migration of leukocytes to sites of inflammation. This document details the key aspects of CCR1 antagonist development, from initial discovery through to synthetic methodologies, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.
Core Concepts in CCR1 Antagonist Discovery
The discovery of small molecule CCR1 antagonists has largely been driven by high-throughput screening (HTS) of chemical libraries, followed by extensive structure-activity relationship (SAR) studies to optimize lead compounds.[1] This process aims to identify potent and selective antagonists that can effectively block the binding of endogenous chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES), to the CCR1 receptor, thereby inhibiting downstream signaling and inflammatory cell recruitment.[1]
A variety of chemical scaffolds have been explored in the quest for effective CCR1 antagonists, including xanthene carboxamides, spirocyclic compounds, and piperidine derivatives.[2][3] Several promising candidates have progressed to clinical trials, including BX471, CP-481,715, MLN3897, AZD-4818, and CCX354. While some of these have been discontinued due to lack of efficacy, the knowledge gained from these studies continues to inform the development of new generations of CCR1 inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of prominent CCR1 antagonists. This data is essential for comparing the potency and selectivity of different compounds.
Table 1: CCR1 Antagonist Binding Affinities
| Compound | Target | Assay Type | Ki (nM) | Kd (nM) | IC50 (nM) | Cell Line/System | Reference |
| BX471 | Human CCR1 | Radioligand Binding ([125I]-MIP-1α) | 1 | CCR1-transfected HEK293 | |||
| CP-481,715 | Human CCR1 | Radioligand Binding | 9.2 | 74 ([125I]-CCL3 displacement) | CCR1-transfected cells | ||
| J-113863 | Human CCR1 | 0.9 | Human CCR1 receptors | ||||
| J-113863 | Mouse CCR1 | 5.8 | Mouse CCR1 receptors | ||||
| BMS-817399 | Human CCR1 | Radioligand Binding | 1 | ||||
| CCR1 antagonist 10 | Human CCR1 | Radioligand Binding ([125I]-MIP-1α) | 2.3 | THP-1 cell membranes |
Table 2: CCR1 Antagonist Functional Activity
| Compound | Assay Type | IC50 (nM) | Cell Line/System | Reference |
| BX471 | Calcium Mobilization (MIP-1α induced) | 5.8 | Human CCR1 | |
| CP-481,715 | Calcium Mobilization | 71 | ||
| CP-481,715 | Monocyte Chemotaxis | 55 | ||
| J-113863 | Not Specified | 0.9 (human), 5.8 (mouse) | CCR1 receptors | |
| BMS-817399 | Chemotaxis Inhibition | 6 | ||
| CCR1 antagonist 9 | Calcium Flux | 6.8 | ||
| CCR1 antagonist 12 | CCL3-induced transwell chemotaxis | 9 | ||
| BI 639667 | Ca2+ flux | 1.8 |
CCR1 Signaling Pathway
CCR1 is a G protein-coupled receptor (GPCR) that, upon binding to its chemokine ligands, activates intracellular signaling cascades. This activation leads to a variety of cellular responses, primarily centered on chemotaxis and inflammation. The diagram below illustrates the key steps in the CCR1 signaling pathway.
Caption: CCR1 signaling cascade upon ligand binding and its inhibition by an antagonist.
Experimental Workflows and Protocols
The discovery and characterization of CCR1 antagonists rely on a series of well-defined experimental procedures. The following diagrams and protocols outline the typical workflow for identifying and evaluating these compounds.
Discovery and Validation Workflow
Caption: General workflow for the discovery of novel CCR1 antagonists.
Key Experimental Protocols
1. Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a test compound to the CCR1 receptor.
-
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the CCR1 receptor.
-
Materials:
-
Cell membranes expressing CCR1 (e.g., from HEK293 or CHO cells).
-
Radiolabeled CCR1 ligand (e.g., [125I]-CCL3 or [125I]-MIP-1α).
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.2).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Chemotaxis Assay
This functional assay assesses the ability of a CCR1 antagonist to inhibit the migration of cells towards a CCR1 ligand.
-
Objective: To measure the inhibition of chemokine-induced cell migration by a test compound.
-
Materials:
-
Cells expressing CCR1 (e.g., THP-1 monocytes or primary leukocytes).
-
Chemotaxis chamber (e.g., Boyden chamber or transwell plate).
-
CCR1 ligand (e.g., CCL3 or CCL5).
-
Test compounds at various concentrations.
-
Cell culture medium.
-
Cell staining dye (e.g., Calcein-AM).
-
Fluorescence plate reader.
-
-
Procedure:
-
Place the CCR1 ligand in the lower chamber of the chemotaxis system.
-
Pre-incubate the cells with the test compound or vehicle control.
-
Add the cell suspension to the upper chamber, which is separated from the lower chamber by a porous membrane.
-
Incubate the chamber for a period to allow cell migration (e.g., 1-3 hours at 37°C).
-
Quantify the number of cells that have migrated to the lower chamber, often by lysing the cells and measuring the fluorescence of a pre-loaded dye.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cell migration for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
3. Calcium Mobilization Assay
This assay measures the ability of a CCR1 antagonist to block the increase in intracellular calcium concentration induced by a CCR1 agonist.
-
Objective: To determine the functional antagonism of a test compound by measuring its effect on chemokine-induced calcium flux.
-
Materials:
-
Cells expressing CCR1.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
CCR1 agonist (e.g., CCL3 or CCL5).
-
Test compounds at various concentrations.
-
Assay buffer.
-
Fluorescence plate reader with kinetic reading capabilities.
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with the test compound or vehicle control.
-
Measure the baseline fluorescence.
-
Add the CCR1 agonist to stimulate the cells.
-
Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each condition.
-
Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value.
-
4. GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the CCR1 receptor.
-
Objective: To assess the ability of a test compound to inhibit agonist-induced G protein activation.
-
Materials:
-
Cell membranes expressing CCR1.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
CCR1 agonist.
-
Test compounds at various concentrations.
-
Assay buffer containing GDP.
-
-
Procedure:
-
Incubate the cell membranes with the CCR1 agonist and varying concentrations of the test compound in the presence of GDP.
-
Initiate the reaction by adding [35S]GTPγS.
-
Allow the binding to proceed for a specific time.
-
Separate bound from free [35S]GTPγS by filtration.
-
Measure the radioactivity on the filters.
-
-
Data Analysis:
-
Determine the amount of [35S]GTPγS bound in the presence of different concentrations of the test compound.
-
Calculate the percentage of inhibition of agonist-stimulated [35S]GTPγS binding.
-
Determine the IC50 value from the dose-response curve.
-
Synthesis of Key CCR1 Antagonists
The chemical synthesis of CCR1 antagonists is a critical aspect of their development. Below are representative synthetic approaches for two notable classes of these compounds.
Synthesis of a Spirocyclic Piperidine CCR1 Antagonist (Exemplified by AZD-4818)
The synthesis of AZD-4818 involves a convergent approach, combining a spiropiperidine intermediate with a substituted benzamide.
Caption: Convergent synthesis strategy for the CCR1 antagonist AZD-4818.
General Synthesis of Xanthene Carboxamide CCR1 Antagonists
The synthesis of xanthene carboxamide derivatives often starts from xanthen-9-one, which is converted to the corresponding carboxylic acid. This is then coupled with a suitable amine to yield the final product.
Caption: General synthetic route for xanthene carboxamide-based CCR1 antagonists.
Conclusion
The discovery and synthesis of CCR1 antagonists represent a dynamic and challenging field in medicinal chemistry. The development of potent and selective inhibitors requires a multidisciplinary approach, combining high-throughput screening, rational drug design, and sophisticated synthetic chemistry. While clinical success has been elusive, the continuous efforts in this area are paving the way for the development of novel therapeutics for a variety of inflammatory and autoimmune disorders. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this important area of drug discovery.
References
- 1. Blockade of CCR1 induces a phenotypic shift in macrophages and triggers a favorable antilymphoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a concise, scalable synthesis of a CCR1 antagonist utilizing a continuous flow Curtius rearrangement - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
The Intricate Dance of Structure and Activity: A Technical Guide to CCR1 Antagonist Development
For Immediate Release
A deep dive into the structure-activity relationships of CCR1 antagonists, providing researchers and drug development professionals with a comprehensive technical guide to this critical therapeutic target.
This whitepaper offers an in-depth exploration of the core principles governing the interaction between small molecule antagonists and the C-C chemokine receptor 1 (CCR1), a key mediator of inflammatory responses. By dissecting the structure-activity relationships (SAR) of various chemical scaffolds, this guide aims to empower researchers in the rational design and optimization of novel CCR1 inhibitors for the treatment of a range of inflammatory and autoimmune diseases.
Introduction: The Role of CCR1 in Inflammation
The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of leukocytes to sites of inflammation.[1][2] Its activation by various chemokines, most notably CCL3 (MIP-1α) and CCL5 (RANTES), triggers a cascade of intracellular signaling events that lead to chemotaxis, the directed migration of immune cells.[2] Given its central role in the inflammatory process, CCR1 has emerged as a promising therapeutic target for a multitude of diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. The development of small molecule antagonists that can effectively block CCR1 signaling represents a key strategy in the pursuit of novel anti-inflammatory therapies.
Key Compound Classes and their Structure-Activity Relationships
The quest for potent and selective CCR1 antagonists has led to the exploration of diverse chemical scaffolds. This section details the SAR of two prominent classes: pyrazole amides and xanthene carboxamides, with quantitative data summarized for comparative analysis.
Pyrazole Amide Series
A high-throughput screening campaign identified a pyrazole-containing compound as a promising starting point for optimization.[3] Subsequent medicinal chemistry efforts focused on modifying different regions of the molecule to enhance its potency and drug-like properties. The following table summarizes the SAR of a series of pyrazole amides.
| Compound ID | R1 | R2 | R3 | CCR1 IC50 (nM) |
| 1a | H | H | H | 1200 |
| 1b | 4-F | H | H | 850 |
| 1c | H | CH3 | H | 560 |
| 1d | H | H | OCH3 | 320 |
| 1e | 4-F | CH3 | OCH3 | 8.5 |
Table 1: Structure-Activity Relationship of Pyrazole Amide CCR1 Antagonists. The data highlights the impact of substitutions at the R1, R2, and R3 positions on the inhibitory activity against CCR1.
The SAR studies revealed that substitution at the R1, R2, and R3 positions significantly influences the antagonist's potency. A fluorine atom at the R1 position (1b), a methyl group at the R2 position (1c), and a methoxy group at the R3 position (1d) all independently led to an increase in activity compared to the unsubstituted parent compound (1a). The combination of these optimal substitutions in compound 1e resulted in a dramatic enhancement of potency, with an IC50 value of 8.5 nM.[3]
Xanthene Carboxamide Series
Another class of potent CCR1 antagonists is based on a xanthene carboxamide scaffold. Optimization of this series involved modifications to the xanthene core and the piperidine moiety.
| Compound ID | Xanthene Substitution | Piperidine Substitution | CCR1 IC50 (nM) |
| 2a | H | H | 580 |
| 2b | 2-Cl | H | 210 |
| 2c | H | 4-OH | 150 |
| 2d | 2-Cl | 4-OH | 45 |
| 2e | 2,7-diCl | 4-OH | 1.8 |
Table 2: Structure-Activity Relationship of Xanthene Carboxamide CCR1 Antagonists. This table illustrates how modifications to the xanthene and piperidine rings affect the inhibitory concentration.
The data indicates that substitutions on both the xanthene and piperidine rings are crucial for high-affinity binding. A chloro substitution at the 2-position of the xanthene ring (2b) and a hydroxyl group on the piperidine ring (2c) both improved potency. Combining these features in compound 2d led to a further increase in activity. The most potent compound in this series, 2e , which features di-chloro substitution on the xanthene ring and a hydroxylated piperidine, exhibited an impressive IC50 of 1.8 nM.
Experimental Protocols for Antagonist Evaluation
The characterization of CCR1 antagonists relies on a suite of in vitro assays to determine their potency and functional activity. This section provides detailed methodologies for three key experiments.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a test compound for the CCR1 receptor. It measures the ability of a compound to displace a radiolabeled ligand from the receptor.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human CCR1 receptor.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg of protein), [125I]CCL3 (MIP-1α) as the radioligand (at a concentration near its Kd, typically 0.1-0.5 nM), and varying concentrations of the test compound in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition binding curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Chemotaxis Assay
This functional assay assesses the ability of a CCR1 antagonist to inhibit the migration of cells towards a chemoattractant.
Protocol:
-
Cell Culture: Human monocytic THP-1 cells, which endogenously express CCR1, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Assay Setup: A 96-well chemotaxis chamber (e.g., Transwell® with a 5 µm pore size polycarbonate membrane) is used. The lower chamber is filled with assay medium containing a chemoattractant, typically human recombinant MIP-1α (10-100 ng/mL).
-
Cell Preparation: THP-1 cells are washed and resuspended in serum-free medium. The cells are pre-incubated with various concentrations of the CCR1 antagonist or vehicle control for 30 minutes at 37°C.
-
Cell Migration: The cell suspension is added to the upper chamber of the Transwell plate. The plate is then incubated for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
-
Quantification of Migrated Cells: The non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface of the membrane are fixed and stained with a dye such as crystal violet. The number of migrated cells is quantified by either manual counting under a microscope or by eluting the dye and measuring its absorbance.
-
Data Analysis: The inhibitory effect of the antagonist is expressed as the percentage of inhibition of cell migration compared to the vehicle control. The IC50 value is determined from the dose-response curve.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration that is induced by a CCR1 agonist.
Protocol:
-
Cell Preparation: HEK293 cells stably expressing the human CCR1 receptor are seeded into a 96-well black-walled, clear-bottom plate and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C in the dark.
-
Cell Washing: The cells are washed twice with the assay buffer to remove excess dye.
-
Compound Addition: The cells are then incubated with various concentrations of the CCR1 antagonist or vehicle control for 10-20 minutes.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). The baseline fluorescence is recorded, and then a CCR1 agonist (e.g., MIP-1α at its EC80 concentration) is added to the wells. The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.
-
Data Analysis: The antagonist's effect is quantified by the reduction in the peak fluorescence signal in the presence of the antagonist compared to the control. The IC50 value is calculated from the dose-response curve.
Visualizing the CCR1 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the CCR1 signaling cascade and a typical workflow for antagonist screening.
Caption: CCR1 Signaling Pathway and Point of Antagonist Intervention.
Caption: Experimental Workflow for CCR1 Antagonist Discovery and Development.
Conclusion
The development of potent and selective CCR1 antagonists holds significant promise for the treatment of a wide array of inflammatory diseases. A thorough understanding of the structure-activity relationships of different chemical scaffolds is paramount to the successful design of clinical candidates. This technical guide has provided a detailed overview of the SAR for key compound classes, comprehensive experimental protocols for their evaluation, and a visual representation of the underlying biological and experimental frameworks. By leveraging this knowledge, researchers can accelerate the discovery and optimization of novel CCR1 inhibitors, ultimately paving the way for new and effective anti-inflammatory therapies.
References
- 1. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of pyrazole amides as antagonists of CCR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: CCR1 Antagonist 10 (MLN-3897) Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of CCR1 Antagonist 10, also known as MLN-3897 or AVE-9897. The document focuses on its binding affinity to the C-C chemokine receptor type 1 (CCR1) and outlines the experimental methodologies used for its characterization.
Introduction to CCR1 and its Antagonist 10 (MLN-3897)
C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response by mediating the migration of leukocytes. Its involvement in various inflammatory and autoimmune diseases has made it a significant target for drug discovery.
This compound (MLN-3897; CAS No. 1010731-97-1) is a potent and orally active small molecule antagonist of CCR1. It has been investigated for its therapeutic potential in conditions such as multiple sclerosis and rheumatoid arthritis. This guide delves into the specific binding properties of this compound.
Binding Affinity of this compound (MLN-3897)
The binding affinity of MLN-3897 for the CCR1 receptor has been determined through competitive radioligand binding assays. The key quantitative data from these experiments are summarized in the table below.
| Compound | Assay Type | Radioligand | Cell Line/Membrane | Binding Affinity (Ki) | Reference |
| This compound (MLN-3897) | Competitive Binding | 125I-MIP-1α | THP-1 Cell Membranes | 2.3 nM | [1][2] |
Table 1: Binding Affinity of this compound (MLN-3897)
Binding Kinetics of this compound (MLN-3897)
A thorough search of the public scientific literature and patent databases did not yield specific quantitative data on the binding kinetics (association rate constant [kon], dissociation rate constant [koff], and residence time) for this compound (MLN-3897). While the binding affinity (Ki) provides a measure of the equilibrium binding, the kinetic parameters would offer deeper insights into the dynamic interaction of the antagonist with the CCR1 receptor. Such data is crucial for a comprehensive understanding of its pharmacological profile.
Experimental Protocols
A detailed, step-by-step protocol for the specific experiment that determined the 2.3 nM Ki value for MLN-3897 is not publicly available. However, a representative protocol for a 125I-MIP-1α competitive radioligand binding assay using THP-1 cell membranes is provided below, based on established methodologies in the field.
Preparation of THP-1 Cell Membranes
-
Cell Culture : Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 IU/ml penicillin, and 100 µg/ml streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Harvest : Cells are harvested by centrifugation at 500 x g for 5 minutes at 4°C.
-
Lysis : The cell pellet is washed with ice-cold phosphate-buffered saline (PBS) and resuspended in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Homogenization : The cell suspension is homogenized using a Dounce homogenizer or a similar method to ensure cell lysis.
-
Centrifugation : The homogenate is centrifuged at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Membrane Pelleting : The supernatant is then ultracentrifuged at 100,000 x g for 60 minutes at 4°C to pellet the cell membranes.
-
Storage : The membrane pellet is resuspended in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10% glycerol) and stored at -80°C until use. Protein concentration is determined using a standard protein assay (e.g., BCA or Bradford assay).
125I-MIP-1α Competitive Radioligand Binding Assay
-
Assay Buffer : A suitable binding buffer is prepared (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Reaction Mixture : In a 96-well plate, the following are added in order:
-
Assay buffer
-
A fixed concentration of 125I-MIP-1α (typically at a concentration close to its Kd)
-
Varying concentrations of the unlabeled competitor (MLN-3897)
-
THP-1 cell membranes (typically 5-20 µg of protein per well)
-
-
Incubation : The plate is incubated for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at room temperature with gentle agitation.
-
Separation of Bound and Free Ligand : The incubation is terminated by rapid filtration through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in a wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Washing : The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement : The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis :
-
Total Binding : Measured in the absence of any competitor.
-
Non-specific Binding : Measured in the presence of a high concentration of an unlabeled CCR1 ligand (e.g., 1 µM MIP-1α).
-
Specific Binding : Calculated as Total Binding - Non-specific Binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
CCR1 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the CCR1 receptor upon binding of its chemokine ligands.
Caption: Canonical Gαi-coupled signaling pathway of the CCR1 receptor.
Radioligand Binding Assay Workflow
The following diagram outlines the general workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
References
CCR1 Antagonist Target Validation in Inflammatory Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 1 (CCR1) has emerged as a compelling therapeutic target for a multitude of inflammatory diseases. Expressed predominantly on leukocytes, including monocytes, macrophages, neutrophils, and T-lymphocytes, CCR1 plays a pivotal role in orchestrating the migration of these cells to sites of inflammation.[1][2] Its activation by various chemokines, most notably CCL3 (MIP-1α) and CCL5 (RANTES), triggers a cascade of intracellular events leading to chemotaxis, cellular activation, and the amplification of the inflammatory response.[3][4][5] Consequently, the development of CCR1 antagonists has been a significant focus of pharmaceutical research, aiming to disrupt this pathological cell recruitment and mitigate tissue damage in chronic inflammatory conditions such as rheumatoid arthritis, multiple sclerosis, and other autoimmune disorders.
This technical guide provides a comprehensive overview of the target validation for CCR1 antagonists in inflammatory diseases. It summarizes key preclinical and clinical data, details essential experimental protocols, and visualizes the underlying biological pathways and drug discovery workflows.
CCR1 Signaling Pathway in Inflammation
CCR1 is a G protein-coupled receptor (GPCR) that, upon binding to its chemokine ligands, initiates a conformational change leading to the activation of intracellular signaling pathways. This signaling cascade is central to the pro-inflammatory functions of CCR1. The primary G proteins coupled to CCR1 are of the Gi family, which, upon activation, dissociate into their α and βγ subunits. These subunits then modulate the activity of various downstream effectors, including:
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is crucial for cell survival, proliferation, and migration.
-
Mitogen-activated protein kinase (MAPK) pathway: Activation of ERK1/2, a key component of the MAPK pathway, is involved in mediating the inflammatory response.
-
Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway: This pathway is implicated in cytokine signaling and immune cell function.
The culmination of these signaling events is the directed migration of leukocytes along a chemokine gradient towards the site of inflammation, a process known as chemotaxis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CCR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR1 C-C motif chemokine receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Chemokine Receptor CCR1 Regulates Inflammatory Cell Infiltration after Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of C-C Chemokine Receptor 1 (CCR1) in Leukocyte Migration and Inflammation: A Technical Guide
Introduction
C-C Chemokine Receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the orchestration of inflammatory responses.[1] As a member of the beta chemokine receptor family, CCR1 is primarily expressed on the surface of various leukocyte populations, including monocytes, macrophages, neutrophils, T cells, and dendritic cells.[2][3] It is activated by a wide array of pro-inflammatory chemokines, most notably CCL3 (Macrophage Inflammatory Protein-1α, MIP-1α) and CCL5 (Regulated on Activation, Normal T cell Expressed and Secreted, RANTES).[4] Upon activation, CCR1 initiates signaling cascades that culminate in the directed migration (chemotaxis) of these immune cells from the bloodstream to sites of inflammation, infection, or injury.[5] This recruitment is a hallmark of the inflammatory process.
The persistent or excessive accumulation of leukocytes mediated by the CCR1 pathway is implicated in the pathogenesis of numerous chronic inflammatory and autoimmune diseases. These conditions include rheumatoid arthritis, multiple sclerosis, inflammatory bowel disease, and transplant rejection. Consequently, CCR1 has emerged as a significant therapeutic target for the development of novel anti-inflammatory drugs. This guide provides an in-depth technical overview of CCR1's function, signaling mechanisms, role in disease, and the experimental methodologies used for its study, tailored for researchers and drug development professionals.
CCR1 Expression and Ligand Interactions
CCR1's function is intrinsically linked to its expression pattern on immune cells and its promiscuous binding to multiple chemokine ligands.
Cellular Expression of CCR1
CCR1 is expressed on a variety of leukocytes, with particularly high levels found on monocytes and macrophages. Its expression can be dynamically regulated, often increasing during the differentiation of monocytes into macrophages and in response to inflammatory stimuli.
Table 1: Relative Expression of CCR1 on Human Leukocyte Subsets
| Leukocyte Subset | Relative CCR1 Expression Level | Reference |
|---|---|---|
| Monocytes | High | |
| Basophils | High | |
| Macrophages | High | |
| Neutrophils | Low to Moderate | |
| Eosinophils | Low | |
| T Cells | Present, increased in certain inflammatory contexts |
| Dendritic Cells | Present | |
CCR1 Ligands
CCR1 binds to a broad range of CC chemokines, which often have overlapping receptor specificities. This redundancy is a key feature of the chemokine system. The primary high-affinity ligands that drive CCR1-mediated inflammation are CCL3 and CCL5.
Table 2: Major Human Chemokine Ligands for CCR1
| Ligand (Common Name) | Gene Name | Key Functions Related to CCR1 | Reference |
|---|---|---|---|
| CCL3 (MIP-1α) | CCL3 | Potent chemoattractant for monocytes, macrophages, T cells, neutrophils. | |
| CCL5 (RANTES) | CCL5 | Chemoattractant for monocytes, T cells, eosinophils, basophils. | |
| CCL7 (MCP-3) | CCL7 | Chemoattractant for monocytes. | |
| CCL14 (HCC-1) | CCL14 | Agonist for CCR1. | |
| CCL15 (LKN-1) | CCL15 | Agonist for CCR1. |
| CCL23 (MPIF-1) | CCL23 | Agonist for CCR1. | |
CCR1 Signaling Pathways
As a canonical GPCR, CCR1 transduces extracellular chemokine signals into intracellular responses primarily through coupling to inhibitory G proteins (Gαi). Ligand binding induces a conformational change in the receptor, triggering a cascade of downstream events that are essential for chemotaxis. Recent studies also highlight a role for β-arrestin-mediated, G protein-independent signaling.
Canonical Gαi-Coupled Signaling
Upon ligand binding, the Gαi subunit dissociates from the Gβγ dimer. Both components activate distinct effector molecules:
-
Gαi: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gβγ: Activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates Protein Kinase C (PKC).
-
Gβγ: Activates phosphoinositide 3-kinase (PI3K), initiating the PI3K/Akt pathway, which is crucial for cell survival and migration.
-
MAPK Pathway: Downstream signaling also leads to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which is involved in cell proliferation and migration.
β-Arrestin-Mediated Signaling and Regulation
CCR1 exhibits significant constitutive (agonist-independent) activity, leading to basal receptor phosphorylation, β-arrestin-2 recruitment, and subsequent receptor internalization. This process can occur independently of G protein signaling and may serve a "scavenging" function, helping to shape chemokine gradients in tissues. β-arrestin also acts as a scaffold protein, initiating G protein-independent signaling waves and mediating receptor desensitization.
Caption: CCR1 canonical and β-arrestin-mediated signaling pathways.
Role of CCR1 in Disease: Quantitative Insights
CCR1's ability to recruit monocytes and other leukocytes is central to the pathology of many inflammatory diseases. Animal models have provided critical quantitative data on its importance.
Table 3: Impact of CCR1 Deficiency or Blockade in Preclinical Models
| Disease Model | Species | Intervention | Key Quantitative Finding | Reference |
|---|---|---|---|---|
| Renal Ischemia-Reperfusion | Mouse | CCR1 gene knockout (CCR1-/-) | 35% reduction in neutrophils in injured kidney. | |
| Renal Ischemia-Reperfusion | Mouse | CCR1 gene knockout (CCR1-/-) | 45% reduction in macrophages in injured kidney. | |
| Renal Ischemia-Reperfusion | Mouse | CCR1 antagonist (BX471) | Significant reduction in neutrophil and macrophage infiltration. | |
| Rheumatoid Arthritis (CIA) | Mouse | CCR1 antagonist | Significant reduction in disease incidence. | |
| Multiple Sclerosis (EAE) | Mouse | CCR1 antagonist | Beneficial effects on disease progression. |
| Disc Inflammation | Rabbit | CCR1 antagonist | Reduced inflammatory markers and better MRI grades at 6 weeks. | |
Experimental Protocols for Studying CCR1 Function
A variety of in vitro and in vivo methods are employed to investigate the function of CCR1.
In Vitro Leukocyte Migration (Chemotaxis) Assay
This assay is fundamental for assessing the ability of CCR1 to induce directed cell migration in response to a chemokine gradient. The transwell or Boyden chamber assay is the most common format.
Detailed Methodology:
-
Cell Preparation: Leukocytes endogenously expressing CCR1 (e.g., human THP-1 monocytic cells) or a cell line stably transfected to express CCR1 are used. Cells are washed and resuspended in serum-free assay medium.
-
Chamber Setup: A transwell insert with a microporous polycarbonate membrane (typically 3-5 µm pore size for monocytes) is placed into the well of a companion plate.
-
Gradient Creation: The chemokine agonist (e.g., CCL3) or conditioned media containing chemokines is added to the lower chamber. The assay medium, with or without a test antagonist, is added to the lower chamber.
-
Cell Seeding: The cell suspension is added to the upper chamber of the transwell insert.
-
Incubation: The plate is incubated for a period of 1.5 to 4 hours at 37°C in a 5% CO2 incubator to allow for cell migration through the membrane pores towards the chemokine.
-
Quantification: Non-migrated cells are removed from the top surface of the membrane. The membrane is fixed and stained (e.g., with DAPI or Giemsa), and migrated cells on the underside are counted using microscopy. Alternatively, migrated cells that have dropped into the lower chamber can be quantified using a fluorescent dye (e.g., Calcein-AM) and a plate reader, or by flow cytometry.
Caption: Standard workflow for an in vitro chemotaxis assay.
Flow Cytometry for CCR1 Expression Analysis
Flow cytometry is used to quantify the percentage of cells expressing CCR1 within a mixed population and to determine the receptor density on the cell surface.
Detailed Methodology:
-
Cell Isolation: Single-cell suspensions are prepared from peripheral blood (PBMCs) or tissues (e.g., spleen, inflamed kidney). For tissues, this may involve mechanical dissociation and enzymatic digestion.
-
Blocking: Cells are incubated with an Fc block reagent (e.g., anti-CD16/32) to prevent non-specific antibody binding to Fc receptors.
-
Surface Staining: Cells are stained with a fluorochrome-conjugated primary antibody specific for CCR1. Concurrently, antibodies for other cell surface markers (e.g., CD14 for monocytes, Gr-1 for neutrophils) are used to identify specific leukocyte populations. Isotype-matched control antibodies are used to establish background fluorescence.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer. The instrument uses lasers to excite the fluorochromes and detectors to measure the emitted light from individual cells.
-
Data Analysis: Using analysis software, cells are "gated" based on their light scatter properties (to exclude debris and dead cells) and then on specific marker expression to identify the population of interest (e.g., CD14+ monocytes). Within this population, the percentage of CCR1-positive cells and their mean fluorescence intensity (MFI) are determined.
Animal Models of Inflammation
In vivo models are crucial for understanding the role of CCR1 in the complex environment of a whole organism.
Detailed Methodology (Renal Ischemia-Reperfusion Injury Model):
-
Animal Selection: Wild-type and CCR1-deficient (CCR1-/-) mice on the same genetic background (e.g., C57BL/6) are used.
-
Surgical Procedure: Mice are anesthetized. A flank incision is made to expose the kidney, and the renal pedicle is clamped for a defined period (e.g., 30 minutes) to induce ischemia. The clamp is then removed to allow reperfusion.
-
Pharmacological Intervention: For antagonist studies, wild-type mice are treated with a specific CCR1 antagonist (e.g., BX471) or a vehicle control, typically before and at intervals after the injury.
-
Endpoint Analysis: At specific time points (e.g., 1 to 7 days post-injury), mice are euthanized. Kidneys are harvested for analysis.
-
Tissue Analysis:
-
Immunohistochemistry: Kidney sections are stained with antibodies against leukocyte markers like F4/80 (macrophages) and Gr-1 (neutrophils) to quantify cellular infiltration in specific regions of the kidney.
-
Flow Cytometry: Kidneys can be digested to create a single-cell suspension for detailed analysis of infiltrating immune cell populations as described above.
-
Gene Expression: RNA is extracted from kidney tissue to measure the expression of CCR1 ligands (e.g., CCL3, CCL5) and other inflammatory markers by qRT-PCR.
-
Therapeutic Targeting and Drug Development
The central role of CCR1 in leukocyte recruitment has made it an attractive target for treating inflammatory diseases. Several small-molecule CCR1 antagonists have been developed and tested in clinical trials.
Table 4: Examples of CCR1 Antagonists in Clinical Development
| Compound | Developer | Investigated Indication(s) | Reference |
|---|---|---|---|
| BX471 | Berlex / Schering AG | Multiple Sclerosis, Rheumatoid Arthritis | |
| MLN3897 | Millennium | Rheumatoid Arthritis | |
| CP-481,715 | Pfizer | Rheumatoid Arthritis |
| CCX354 | ChemoCentryx | Rheumatoid Arthritis | |
While preclinical studies in animal models showed significant promise, the results of clinical trials in humans have been mixed, with many antagonists failing to meet primary efficacy endpoints. This highlights the complexity and potential redundancy of the chemokine system in human inflammatory diseases. Despite these challenges, the strong biological rationale continues to drive research into developing more effective and specific CCR1-targeting therapies.
Conclusion
CCR1 is a master regulator of leukocyte trafficking, directing the movement of key immune cells to sites of inflammation. Its activation by a host of chemokines triggers robust intracellular signaling, leading to chemotaxis. While this process is vital for host defense, its dysregulation contributes significantly to the pathology of chronic inflammatory and autoimmune diseases. A deep understanding of its signaling pathways, cellular expression, and in vivo function, gained through the experimental protocols detailed here, is essential for the ongoing development of CCR1-targeted therapeutics. Future research will likely focus on overcoming the challenges observed in clinical trials, potentially through the development of biased agonists or antagonists that selectively modulate downstream signaling pathways, offering a more nuanced approach to controlling inflammation.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Chemokine Receptor CCR1 Regulates Inflammatory Cell Infiltration after Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCR1 antagonists in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical In Vivo Evaluation of CCR1 Antagonists: A Technical Guide
Disclaimer: Extensive research did not yield specific preclinical in vivo data for a compound explicitly named "CCR1 antagonist 10." This guide, therefore, provides a comprehensive overview of the preclinical in vivo evaluation of C-C chemokine receptor 1 (CCR1) antagonists as a class of therapeutic agents, drawing upon publicly available data for representative molecules.
Introduction to CCR1 and its Role in Inflammatory Diseases
C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that plays a crucial role in mediating inflammatory responses.[1][2][3] It is predominantly expressed on various leukocytes, including monocytes, macrophages, neutrophils, and T cells.[4][5] The interaction of CCR1 with its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), triggers a signaling cascade that leads to leukocyte migration, activation, and infiltration into tissues. This process is a key driver in the pathogenesis of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and other inflammatory conditions of the central nervous system. Consequently, antagonizing the CCR1 signaling pathway presents a promising therapeutic strategy for these disorders.
Mechanism of Action of CCR1 Antagonists
CCR1 antagonists are typically small molecules that bind to the CCR1 receptor, thereby preventing its interaction with endogenous chemokine ligands. This blockade inhibits the downstream signaling pathways responsible for leukocyte chemotaxis and activation. The therapeutic rationale is that by preventing the recruitment of inflammatory cells to sites of inflammation, CCR1 antagonists can ameliorate tissue damage and reduce disease symptoms.
CCR1 Signaling Pathway
The binding of a chemokine ligand to CCR1 initiates a conformational change in the receptor, leading to the activation of intracellular G proteins. This, in turn, triggers a cascade of downstream signaling events, including the activation of the JAK/STAT pathway, which is implicated in neuroinflammation. The ultimate outcome is the directed migration of the cell along a chemokine gradient towards the site of inflammation.
In Vivo Preclinical Studies
The preclinical evaluation of CCR1 antagonists in vivo is essential to assess their efficacy, pharmacokinetics, and safety prior to clinical development. These studies are typically conducted in animal models that recapitulate key aspects of human inflammatory diseases.
Efficacy Studies in Animal Models
A variety of animal models are utilized to investigate the therapeutic potential of CCR1 antagonists. The choice of model depends on the intended clinical indication.
Table 1: Representative In Vivo Efficacy Data for CCR1 Antagonists
| Compound | Animal Model | Disease Indication | Key Efficacy Endpoint(s) | Outcome |
| BX471 | Mouse model of skin wound repair | Wound Healing | Reduced phagocyte infiltration | Delayed wound healing when combined with other chemokine receptor antagonists |
| CCX-354 | Murine collagen-induced arthritis (CIA) | Rheumatoid Arthritis | Reduction in arthritis clinical score | Significant reduction in disease severity |
| MLN-3897 | Mouse xenograft model of multiple myeloma | Multiple Myeloma | Impairment of osteoclast (OC) formation and function | 40% impairment in OC formation and 70% impairment in OC function |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are example protocols for common experimental models.
This model is widely used to evaluate therapeutics for rheumatoid arthritis.
-
Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given 21 days later.
-
Treatment: Prophylactic or therapeutic administration of the CCR1 antagonist or vehicle control is initiated. Dosing can be performed via oral gavage, intraperitoneal injection, or other appropriate routes.
-
Assessment: Mice are monitored daily for signs of arthritis. Clinical scores are assigned based on the severity of paw swelling and inflammation. Histopathological analysis of the joints is performed at the end of the study to assess cartilage and bone erosion.
EAE is the most commonly used animal model for multiple sclerosis.
-
Induction of EAE: Mice are immunized with a peptide fragment of myelin oligodendrocyte glycoprotein (MOG) emulsified in complete Freund's adjuvant. Pertussis toxin is administered on days 0 and 2 post-immunization.
-
Treatment: The CCR1 antagonist or vehicle is administered daily, starting at the onset of clinical signs or prophylactically.
-
Assessment: Animals are scored daily for clinical signs of EAE, which typically include tail limpness, hind limb weakness, and paralysis. Body weight is also monitored. Histological analysis of the spinal cord is performed to assess inflammation and demyelination.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo preclinical evaluation of a CCR1 antagonist.
Pharmacokinetics and Toxicology
In addition to efficacy, a thorough understanding of the pharmacokinetic (PK) and toxicological profile of a CCR1 antagonist is critical for its development.
Pharmacokinetic Studies
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound. Key parameters include bioavailability, plasma half-life, and tissue distribution. This information is vital for designing effective dosing regimens for efficacy and toxicology studies.
Toxicology Studies
Toxicology studies are conducted to identify potential adverse effects of the drug candidate. These studies typically involve administering the compound at various doses to animals and monitoring for any signs of toxicity. Both single-dose acute toxicity and repeated-dose chronic toxicity studies are usually required.
Conclusion
The preclinical in vivo evaluation of CCR1 antagonists is a multifaceted process that requires careful planning and execution. Through the use of relevant animal models, detailed experimental protocols, and comprehensive PK/PD and toxicology assessments, researchers can gain crucial insights into the therapeutic potential and safety profile of these promising anti-inflammatory agents. While specific data for "this compound" is not publicly available, the established methodologies for this class of compounds provide a clear roadmap for their preclinical development.
References
- 1. Inflammatory Role of CCR1 in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. Portico [access.portico.org]
- 5. Chemokine Receptor CCR1 Regulates Inflammatory Cell Infiltration after Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of CCR1 Antagonist BX 471: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of BX 471, a potent and selective non-peptide antagonist of the C-C chemokine receptor type 1 (CCR1). CCR1 is a key mediator in the recruitment of immune cells to sites of inflammation and is a significant target for the development of therapeutics for a range of inflammatory and autoimmune diseases.[1][2] This document details the binding affinity, functional activity, and in vivo efficacy of BX 471, presenting quantitative data in structured tables, outlining experimental methodologies, and illustrating key pathways and workflows using diagrammatic representations.
Introduction to CCR1 and the Therapeutic Rationale for Antagonism
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the migration of various immune cells, including monocytes, macrophages, and T cells.[3] Its ligands include several pro-inflammatory chemokines such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3).[4][5] By binding to these chemokines, CCR1 initiates a signaling cascade that leads to chemotaxis, cellular activation, and the perpetuation of inflammatory responses. Consequently, the inhibition of CCR1 signaling with an antagonist like BX 471 presents a promising therapeutic strategy for a variety of inflammatory conditions, including multiple sclerosis, rheumatoid arthritis, and psoriasis.
In Vitro Pharmacology of BX 471
BX 471 has been extensively characterized in a range of in vitro assays to determine its binding affinity, functional antagonism, and selectivity for the human CCR1 receptor.
Binding Affinity
BX 471 demonstrates high-affinity binding to the human CCR1 receptor, effectively displacing its natural ligands. The binding affinity has been determined through radioligand binding assays.
Table 1: Binding Affinity of BX 471 for Human CCR1
| Ligand Displaced | Ki (nM) |
| MIP-1α (CCL3) | 1.0 |
| RANTES (CCL5) | 2.8 |
| MCP-3 (CCL7) | 5.5 |
Table 2: Comparative Binding Affinity of BX 471 Across Species
| Species | Competing Ligand | Ki ± SEM (nM) |
| Human | BX 471 | 1.0 ± 0.03 |
| Rabbit | BX 471 | 0.8 ± 0.02 |
| Mouse | BX 471 | 215 ± 46 |
| Marmoset | BX 471 | 117 ± 26 |
| Rat | BX 471 | 121 ± 60 |
Functional Antagonism
BX 471 is a potent functional antagonist, capable of inhibiting multiple downstream effects of CCR1 activation. Key functional assays have demonstrated its ability to block calcium mobilization, cell migration (chemotaxis), and the upregulation of adhesion molecules.
Table 3: Functional Antagonistic Activity of BX 471
| Assay | Ligand | IC50 (nM) |
| Calcium Mobilization (human CCR1) | MIP-1α (CCL3) | 5.0 |
| Calcium Mobilization (human CCR1) | RANTES (CCL5) | 2.0 |
| Calcium Mobilization (human CCR1) | MCP-3 (CCL7) | 6.0 |
| Calcium Mobilization (mouse CCR1) | MIP-1α (CCL3) | 198 ± 7 |
| Chemotaxis (human THP-1 cells) | MIP-1α (CCL3) | 1.5 |
BX 471 has shown no intrinsic agonistic activity, as it does not induce calcium transients when administered alone. Furthermore, it exhibits high selectivity for CCR1, with over 10,000-fold greater selectivity compared to 28 other G-protein-coupled receptors.
In Vivo Pharmacology and Pharmacokinetics
The therapeutic potential of BX 471 has been evaluated in several preclinical animal models of inflammatory diseases.
Pharmacokinetic Profile
Pharmacokinetic studies have demonstrated that BX 471 is orally active. In dogs, it exhibits a bioavailability of 60%. In mice, subcutaneous administration of 20 mg/kg results in peak plasma levels of 9 µM within 30 minutes, which decline to approximately 0.4 µM after 2 hours.
In Vivo Efficacy
BX 471 has shown significant efficacy in various animal models:
-
Multiple Sclerosis: In a rat model of experimental allergic encephalomyelitis (EAE), a model for multiple sclerosis, BX 471 effectively reduced disease severity.
-
Allergic Rhinitis: In a mouse model of allergic rhinitis, BX 471 treatment significantly relieved sneezing and nasal-rubbing behaviors and downregulated the expression of nasal proinflammatory factors.
-
Renal Fibrosis: In a mouse model of unilateral ureteral obstruction, BX 471 reduced renal fibrosis by decreasing the levels of CCR1 and CCR5 mRNA.
-
Ischemia-Reperfusion Injury: Pretreatment with BX 471 reduced macrophage and neutrophil accumulation in the kidney after ischemia-reperfusion injury.
Signaling Pathways and Experimental Workflows
CCR1 Signaling Pathway
Upon ligand binding, CCR1, a Gαi-coupled receptor, initiates a signaling cascade involving G protein activation, leading to downstream effector activation. This ultimately results in cellular responses such as chemotaxis and inflammation. The antagonistic action of BX 471 blocks the initiation of this cascade.
Caption: CCR1 signaling pathway and the inhibitory action of BX 471.
Experimental Workflow: Radioligand Binding Assay
The binding affinity of BX 471 is determined using a competitive radioligand binding assay. This involves incubating cells expressing the CCR1 receptor with a radiolabeled CCR1 ligand and varying concentrations of BX 471.
References
- 1. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BX471: a CCR1 antagonist with anti-inflammatory activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. CCR1 - Wikipedia [en.wikipedia.org]
Preliminary In Vitro Evaluation of CCR1 Antagonist 10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of CCR1 antagonist 10. It includes a summary of its binding affinity, details of key experimental protocols for assessing CCR1 antagonists, and visualizations of the CCR1 signaling pathway and experimental workflows.
Quantitative Data Summary
The in vitro potency of this compound has been characterized, primarily through radioligand binding assays. To provide a clear context for its activity, the following table summarizes the available quantitative data for this compound and compares it with other well-characterized CCR1 antagonists.
| Compound | Assay Type | Target/Cell Line | Ligand | Endpoint | Value (nM) | Reference |
| This compound | Radioligand Binding | THP-1 cell membranes | 125I-MIP-1α | Ki | 2.3 | [1] |
| BX471 | Radioligand Binding | Human CCR1 | Not Specified | Ki | 1 | |
| CP-481715 | Radioligand Binding | Human CCR1 | Not Specified | Kd | 9.2 | |
| J-113863 | Functional Assay | Human CCR1 receptors | Not Specified | IC50 | 0.9 | |
| BI 639667 | Calcium Flux Assay | Not Specified | Not Specified | IC50 | 1.8 | |
| Met-RANTES | Functional Assay | Not Specified | MIP-1α | IC50 | 5 | |
| CCX354 | Chemotaxis Assay (in serum) | Human monocytes | Not Specified | IC50 | 25 | |
| MLN3897 | Chemotaxis Assay (in serum) | Human monocytes | Not Specified | IC50 | 2 |
Experimental Protocols
The in vitro characterization of CCR1 antagonists typically involves a panel of assays to determine their binding affinity, functional antagonism, and mechanism of action. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is fundamental for determining the affinity of a test compound for the CCR1 receptor. It measures the ability of the antagonist to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the binding affinity (Ki) of this compound.
Materials:
-
Cell Membranes: Membranes prepared from a cell line endogenously expressing CCR1 (e.g., THP-1) or a recombinant cell line overexpressing the human CCR1 receptor.
-
Radioligand: 125I-labeled MIP-1α (CCL3).
-
Test Compound: this compound.
-
Assay Buffer: Tris-based buffer containing MgCl2, and a protease inhibitor cocktail.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For detecting radioactivity.
Protocol:
-
Membrane Preparation: Cell pellets are homogenized in a lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.
-
Assay Setup: The assay is typically performed in a 96-well plate format. To each well, add the cell membrane preparation, a fixed concentration of 125I-MIP-1α, and varying concentrations of the this compound.
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Chemotaxis Assay
This functional assay assesses the ability of an antagonist to inhibit the migration of cells towards a CCR1 ligand.
Objective: To evaluate the functional antagonism of this compound on chemokine-induced cell migration.
Materials:
-
Cells: A CCR1-expressing cell line (e.g., THP-1) or primary immune cells.
-
Chemoattractant: A CCR1 ligand such as CCL3 (MIP-1α) or CCL5 (RANTES).
-
Test Compound: this compound.
-
Chemotaxis System: Multi-well chemotaxis chambers (e.g., Transwell plates).
-
Cell Labeling Dye: A fluorescent dye such as Calcein-AM for quantifying migrated cells.
-
Plate Reader: A fluorescence plate reader.
Protocol:
-
Cell Preparation: Cells are labeled with a fluorescent dye according to the manufacturer's instructions.
-
Assay Setup: The lower wells of the chemotaxis chamber are filled with media containing the chemoattractant. The upper wells (inserts) contain the labeled cells pre-incubated with varying concentrations of this compound.
-
Incubation: The plate is incubated at 37°C for a few hours to allow for cell migration through the porous membrane of the insert.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified by measuring the fluorescence in a plate reader.
-
Data Analysis: The results are expressed as a percentage of the migration induced by the chemoattractant alone. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the cell migration, is determined.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CCR1 agonist.
Objective: To assess the functional antagonism of this compound on G-protein-mediated signaling.
Materials:
-
Cells: CCR1-expressing cells.
-
Calcium-sensitive Dye: A fluorescent dye such as Fura-2 AM or Fluo-4 AM.
-
Agonist: A CCR1 ligand (e.g., CCL3).
-
Test Compound: this compound.
-
Fluorescence Plate Reader: With kinetic reading capabilities.
Protocol:
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye.
-
Assay Setup: The loaded cells are plated in a microplate. Varying concentrations of this compound are added to the wells and pre-incubated.
-
Signal Measurement: The plate is placed in a fluorescence plate reader. The baseline fluorescence is measured. The CCR1 agonist is then added to the wells, and the change in fluorescence, corresponding to the increase in intracellular calcium, is monitored over time.
-
Data Analysis: The peak fluorescence intensity is used to determine the agonist-induced calcium mobilization. The inhibitory effect of the antagonist is calculated, and an IC50 value is determined.
β-Arrestin Translocation Assay
This assay measures the recruitment of β-arrestin to the activated CCR1 receptor, a key event in receptor desensitization and signaling.
Objective: To determine if this compound can inhibit agonist-induced β-arrestin recruitment.
Materials:
-
Engineered Cell Line: A cell line co-expressing CCR1 and a β-arrestin fusion protein (e.g., using BRET or FRET technology).
-
Agonist: A CCR1 ligand (e.g., CCL3).
-
Test Compound: this compound.
-
Substrate/Reagents: Specific for the detection technology (e.g., coelenterazine for BRET).
-
Luminescence/Fluorescence Plate Reader:
Protocol:
-
Cell Plating: The engineered cells are plated in a microplate.
-
Compound Addition: Varying concentrations of this compound are added to the wells and pre-incubated.
-
Agonist Stimulation: The CCR1 agonist is added to induce receptor activation and β-arrestin recruitment.
-
Signal Detection: After an appropriate incubation period, the substrate is added, and the luminescence or fluorescence signal is measured. An increase in the signal indicates the proximity of β-arrestin to the receptor.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced signal is determined, and an IC50 value is calculated.
Visualizations
CCR1 Signaling Pathway
The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that, upon binding to its cognate chemokines such as CCL3 (MIP-1α) and CCL5 (RANTES), initiates a cascade of intracellular signaling events. This primarily occurs through the Gi alpha subunit of the heterotrimeric G protein.
Caption: CCR1 signaling cascade upon chemokine binding.
Experimental Workflows
Caption: Workflow for the radioligand binding assay.
Caption: Workflow for the cell chemotaxis assay.
References
Methodological & Application
Application Notes and Protocols for CCR1 Antagonist Administration in Mouse Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction. Chemokine receptors, particularly C-C chemokine receptor 1 (CCR1), play a pivotal role in the recruitment of inflammatory cells such as monocytes and neutrophils to the inflamed synovium.[1][2] Consequently, antagonism of CCR1 has emerged as a promising therapeutic strategy for RA.[3][4] This document provides detailed application notes and protocols for the administration of CCR1 antagonists in mouse models of arthritis, primarily focusing on the widely used Collagen-Induced Arthritis (CIA) model.
Key CCR1 Antagonists in Preclinical Arthritis Models
Several small molecule antagonists targeting CCR1 have been evaluated in murine models of arthritis, demonstrating varying degrees of efficacy in reducing disease severity. This document will focus on the application of three prominent examples: J-113863, BX-471, and Met-RANTES.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
The CIA model is the most common animal model for rheumatoid arthritis due to its pathological and immunological similarities to the human disease.[5]
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine or Chicken Type II Collagen (dissolved in 0.05 M acetic acid to 2-4 mg/mL)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 2 mg/mL)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-30 gauge)
Protocol:
-
Preparation of Collagen Emulsion:
-
On the day of immunization, prepare an emulsion by mixing the Type II collagen solution and CFA in a 1:1 ratio.
-
Emulsify by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed. A simple test for a stable emulsion is to drop a small amount into water; a stable emulsion will not disperse.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion of Type II collagen with IFA (1:1 ratio).
-
Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.
-
-
Monitoring of Arthritis:
-
Begin monitoring the mice for signs of arthritis around day 24-28.
-
Score the severity of arthritis in each paw 2-3 times per week using a standardized scoring system (see Table 1).
-
Measure paw swelling using a plethysmometer or calipers.
-
Table 1: Clinical Scoring System for Arthritis in Mice
| Score | Description |
| 0 | Normal, no signs of inflammation. |
| 1 | Mild swelling and/or erythema confined to one joint (e.g., a single digit). |
| 2 | Moderate swelling and erythema of more than one joint. |
| 3 | Severe swelling and erythema of the entire paw. |
| 4 | Maximal inflammation with ankylosis of the paw. |
| Each paw is scored, for a maximum total score of 16 per mouse. |
Administration of CCR1 Antagonists
The administration protocol for CCR1 antagonists can be prophylactic (starting at or before disease induction) or therapeutic (starting after the onset of clinical signs).
a) J-113863 Administration:
-
Dose: 3-10 mg/kg body weight.
-
Route: Intraperitoneal (i.p.) injection.
-
Frequency: Once daily.
-
Vehicle: Typically saline or a solution containing a solubilizing agent like DMSO and Tween 80.
b) BX-471 Administration:
-
Dose: 10-30 mg/kg body weight.
-
Route: Intraperitoneal (i.p.) injection or oral gavage.
-
Frequency: Once daily.
-
Vehicle: Dependent on the route of administration, often a cyclodextrin-based solution for injection.
c) Met-RANTES Administration:
-
Dose: 0.5-5 mg/kg body weight.
-
Route: Intraperitoneal (i.p.) injection.
-
Frequency: On alternate days.
-
Vehicle: Phosphate-buffered saline (PBS).
Histological Assessment of Arthritis
At the termination of the experiment, joints are collected for histological analysis to assess the extent of inflammation and joint damage.
Protocol:
-
Tissue Collection and Preparation:
-
Euthanize mice and dissect the hind paws.
-
Fix the paws in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the tissues in a suitable decalcifying solution (e.g., 5.5% EDTA in buffered formalin) until the bones are pliable.
-
Process and embed the tissues in paraffin.
-
Section the paraffin blocks (5-10 µm) and mount on slides.
-
-
Staining:
-
Stain sections with Hematoxylin and Eosin (H&E) to visualize inflammation and cellular infiltrates.
-
Use Safranin O or Toluidine Blue staining to assess proteoglycan loss in the cartilage.
-
-
Histological Scoring:
-
Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion using a semi-quantitative scoring system (see Table 2).
-
Table 2: Histological Scoring System for Arthritis in Mice
| Parameter | Score | Description |
| Inflammation | 0 | Normal synovium. |
| 1 | Minimal infiltration of inflammatory cells in the synovium and periarticular tissue. | |
| 2 | Mild infiltration. | |
| 3 | Moderate infiltration with moderate edema. | |
| 4 | Marked infiltration affecting most areas with marked edema. | |
| 5 | Severe diffuse infiltration with severe edema. | |
| Pannus Formation | 0 | Normal. |
| 1 | Minimal infiltration of pannus in cartilage and subchondral bone. | |
| 2 | Mild infiltration with marginal zone destruction. | |
| 3 | Moderate infiltration with moderate hard tissue destruction. | |
| 4 | Marked infiltration with marked destruction of joint architecture. | |
| 5 | Severe infiltration with total or near-total destruction of joint architecture. | |
| Cartilage Damage | 0 | Normal. |
| 1 | Minimal loss of proteoglycan staining with no obvious chondrocyte loss. | |
| 2 | Mild loss of proteoglycan staining with focal areas of chondrocyte loss. | |
| 3 | Moderate loss of proteoglycan staining. | |
| 4 | Marked loss of proteoglycan staining and/or full-thickness cartilage erosion. | |
| 5 | Severe diffuse loss of proteoglycan staining and cartilage integrity. | |
| Bone Erosion | 0 | Normal. |
| 1 | Small areas of resorption, not readily apparent, in the marginal zone. | |
| 2 | More numerous areas of resorption in the marginal zone. | |
| 3 | Obvious resorption in the marginal zone and extending into the articular cartilage. | |
| 4 | Full-thickness defects in the articular cartilage with extension into the subchondral bone. | |
| 5 | Widespread erosion of bone and cartilage, with loss of joint architecture. |
Data Presentation
The efficacy of CCR1 antagonists is typically assessed by comparing the treatment groups to a vehicle-treated control group. Key quantitative parameters are summarized below.
Table 3: Summary of Efficacy Data for CCR1 Antagonists in Mouse CIA Models
| Antagonist | Dose Range (mg/kg) | Route | Efficacy Measure | Outcome |
| J-113863 | 3 - 10 | i.p. | Arthritis Score, Paw Swelling, Histology | Dose-dependent reduction in arthritis score and paw swelling. Decreased inflammatory cell infiltration and joint damage. |
| BX-471 | 10 - 30 | i.p. | Arthritis Score | Inhibition of the progression of arthritis (24-35% inhibition). |
| Met-RANTES | 0.5 - 5 | i.p. | Arthritis Incidence, Arthritis Score, Histology | Dose-dependent reduction in the incidence and severity of arthritis. Reduced neutrophil and macrophage infiltration. |
Visualizations
CCR1 Signaling Pathway in Arthritis
The binding of chemokines such as CCL3 (MIP-1α) and CCL5 (RANTES) to CCR1 on immune cells like macrophages and neutrophils initiates a signaling cascade that promotes cell migration, activation, and the production of pro-inflammatory mediators. This process is central to the pathogenesis of rheumatoid arthritis.
Caption: CCR1 signaling cascade in immune cells in arthritis.
Experimental Workflow for CCR1 Antagonist Administration in CIA Mice
This workflow outlines the key steps and timeline for evaluating the therapeutic efficacy of a CCR1 antagonist in the collagen-induced arthritis mouse model.
Caption: Therapeutic administration workflow in the CIA mouse model.
Conclusion
The administration of CCR1 antagonists has demonstrated significant therapeutic potential in preclinical mouse models of arthritis by inhibiting the recruitment and activation of inflammatory cells in the joints. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to design and execute studies aimed at further evaluating the role of CCR1 in inflammatory arthritis and assessing the efficacy of novel CCR1-targeting therapeutics.
References
- 1. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Chemokines and chemokine receptors as promising targets in rheumatoid arthritis [frontiersin.org]
- 5. CCR1 C-C motif chemokine receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of CCR1 Expression and Modulation by Antagonist 10
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. CCR1 - Wikipedia [en.wikipedia.org]
- 3. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols: Calcium Mobilization Assay Using a CCR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemokine receptors, a class of G protein-coupled receptors (GPCRs), play a pivotal role in mediating the inflammatory response by directing the migration of leukocytes. The C-C chemokine receptor type 1 (CCR1) is predominantly expressed on various immune cells, including monocytes, macrophages, and T cells. Its activation by ligands such as CCL3 (MIP-1α) and CCL5 (RANTES) initiates a signaling cascade that leads to chemotaxis and cellular activation. Consequently, CCR1 has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases.
Calcium mobilization is a key downstream event following the activation of Gq-coupled GPCRs like CCR1.[1] The binding of a chemokine ligand to CCR1 triggers a conformational change in the receptor, activating intracellular G proteins. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium can be precisely measured using fluorescent calcium-sensitive dyes, providing a robust method for assessing receptor activation and the efficacy of potential antagonists.
This document provides a detailed protocol for performing a calcium mobilization assay to evaluate the potency of a CCR1 antagonist. The protocol utilizes a fluorescent dye, such as Fluo-4 AM, and is suitable for high-throughput screening of potential drug candidates.
CCR1 Signaling Pathway
The activation of CCR1 by its cognate ligands initiates a well-defined signaling cascade, leading to an increase in intracellular calcium. The following diagram illustrates this pathway.
Experimental Principles
The calcium mobilization assay is a cell-based functional assay designed to measure the increase in intracellular calcium following GPCR activation.[2] The assay utilizes a cell-permeant fluorescent dye, such as Fluo-4 AM, which can cross the cell membrane. Once inside the cell, cellular esterases cleave the acetoxymethyl (AM) ester group, trapping the fluorescent indicator Fluo-4 in the cytoplasm. The fluorescence of Fluo-4 is significantly enhanced upon binding to free calcium ions.[3] By monitoring the change in fluorescence intensity over time, the kinetics of calcium release can be quantified.
In an antagonist screening setting, cells are pre-incubated with the test compound (e.g., this compound) before stimulation with a CCR1 agonist (e.g., CCL3). An effective antagonist will block the binding of the agonist to CCR1, thereby inhibiting the downstream signaling cascade and preventing the increase in intracellular calcium. The potency of the antagonist is typically determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
Data Presentation
The potency of a CCR1 antagonist is determined by its ability to inhibit the agonist-induced calcium mobilization. The following table provides representative data for a potent CCR1 antagonist, demonstrating its inhibitory effect in a calcium flux assay.
| Antagonist Concentration (nM) | % Inhibition of Calcium Flux |
| 0.1 | 5 |
| 1 | 25 |
| 5 | 48 |
| 6.8 | 50 |
| 10 | 65 |
| 50 | 85 |
| 100 | 95 |
| 500 | 98 |
Note: The IC50 value for "CCR1 antagonist 9" in a calcium flux assay is reported to be 6.8 nM.[3] This data is presented as a representative example.
Experimental Workflow
The following diagram outlines the key steps in the calcium mobilization assay protocol for evaluating a CCR1 antagonist.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format but can be adapted for other formats.
Materials and Reagents:
-
Cell Line: Human monocytic cell line endogenously expressing CCR1 (e.g., THP-1 or U937).
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM Dye Loading Solution: Prepare a stock solution of Fluo-4 AM in anhydrous DMSO. Dilute the stock solution in Assay Buffer to the final working concentration (typically 2-5 µM). Pluronic F-127 (0.02-0.04%) can be added to aid in dye solubilization.
-
CCR1 Agonist: Recombinant human CCL3 (MIP-1α) or other suitable CCR1 ligand. Prepare a stock solution in a suitable buffer (e.g., PBS with 0.1% BSA) and dilute to the desired working concentration in Assay Buffer. The final concentration should be at or near the EC80 to provide an adequate signal window for antagonist inhibition.[4]
-
This compound: Prepare a stock solution in DMSO. Create a serial dilution of the antagonist in Assay Buffer.
-
Probenecid (optional): An anion transport inhibitor that can be added to the dye loading solution to prevent the extrusion of the de-esterified dye from the cells.
-
Black-walled, clear-bottom 96-well microplates.
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filters for Fluo-4 (Excitation ~490 nm, Emission ~525 nm).
Procedure:
-
Cell Seeding:
-
Culture cells to a density of approximately 1 x 10^6 cells/mL.
-
Centrifuge the cells and resuspend in fresh culture medium.
-
Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 50,000 to 100,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment (if using adherent cells or poly-D-lysine coated plates for suspension cells).
-
-
Dye Loading:
-
The next day, gently aspirate the culture medium from each well.
-
Add 100 µL of the Fluo-4 AM dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Following the incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove excess extracellular dye. After the final wash, leave 100 µL of Assay Buffer in each well.
-
-
Compound Incubation:
-
Prepare a dilution series of the this compound in Assay Buffer.
-
Add the desired volume of the antagonist dilutions to the respective wells (e.g., 50 µL, resulting in a final volume of 150 µL). Include wells with vehicle control (e.g., DMSO at the same final concentration as the highest antagonist concentration).
-
Incubate the plate at room temperature or 37°C for 15-30 minutes in the dark.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Set up the fluorescence plate reader to measure kinetic fluorescence with an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. The reading interval should be set to capture the rapid calcium flux (e.g., every 1-2 seconds for 2-3 minutes).
-
Place the cell plate in the plate reader.
-
Initiate the kinetic read. After establishing a stable baseline fluorescence (typically 10-20 seconds), use the plate reader's injector to add a pre-determined volume of the CCR1 agonist solution (e.g., 50 µL) to all wells simultaneously.
-
Continue recording the fluorescence for the remainder of the kinetic run.
-
-
Data Analysis:
-
For each well, determine the maximum fluorescence signal after agonist addition and subtract the baseline fluorescence to obtain the fluorescence response.
-
The percent inhibition for each antagonist concentration is calculated using the following formula: % Inhibition = 100 * [1 - (Response with Antagonist - Negative Control) / (Positive Control - Negative Control)]
-
Positive Control: Response with agonist and vehicle.
-
Negative Control: Response with vehicle only (no agonist).
-
-
Plot the percent inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The calcium mobilization assay is a reliable and robust method for characterizing the activity of CCR1 antagonists. This protocol provides a detailed framework for researchers to assess the potency of novel compounds targeting the CCR1 receptor. The use of fluorescent calcium indicators allows for a direct and quantitative measurement of receptor-mediated signaling, making this assay an indispensable tool in the drug discovery and development process for new anti-inflammatory therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCR1 Antagonist 10 in In Vivo Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. The C-C chemokine receptor 1 (CCR1) has emerged as a promising therapeutic target in RA due to its critical role in mediating the migration of inflammatory leukocytes, such as monocytes and macrophages, into the synovial tissue. Antagonizing CCR1 can disrupt this influx of immune cells, thereby mitigating the inflammatory cascade and subsequent joint damage. These application notes provide detailed protocols for utilizing a generic CCR1 antagonist, referred to herein as "CCR1 Antagonist 10," in a murine model of collagen-induced arthritis (CIA), a widely used preclinical model that recapitulates many features of human RA.
Experimental Workflow
The following diagram outlines the general experimental workflow for inducing rheumatoid arthritis in a murine model and assessing the efficacy of a CCR1 antagonist.
Caption: Experimental workflow for evaluating a CCR1 antagonist in a collagen-induced arthritis model.
Quantitative Data Summary
The following table summarizes the reported dosages and efficacy of specific CCR1 antagonists in the murine collagen-induced arthritis (CIA) model. "this compound" is a placeholder for a novel compound and its efficacy would be determined through studies as outlined in the protocol below.
| CCR1 Antagonist | Animal Model | Dosage | Route of Administration | Efficacy |
| This compound | Murine CIA | User Defined | User Defined | To be determined |
| J-113863 | Murine CIA | 3 mg/kg, once daily | Intraperitoneal (i.p.) | Improved paw inflammation and joint damage.[1] |
| J-113863 | Murine CIA | 10 mg/kg, once daily | Intraperitoneal (i.p.) | Significantly improved paw inflammation and joint damage.[1] |
| BX-471 | Murine CIA | 10 mg/kg, once daily | Intraperitoneal (i.p.) | 24% inhibition of arthritis progression.[1] |
| BX-471 | Murine CIA | 30 mg/kg, once daily | Intraperitoneal (i.p.) | 35% inhibition of arthritis progression.[1] |
Detailed Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
This protocol describes the induction of arthritis in DBA/1 mice and the subsequent administration of "this compound" to assess its therapeutic potential.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine or Chicken Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
"this compound"
-
Vehicle control (e.g., sterile saline, PBS with 0.5% DMSO)
-
Syringes and needles (26-30 gauge)
-
Anesthesia (e.g., isoflurane)
-
Calipers for paw measurement
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve Type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
To prepare the primary immunization emulsion, mix the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) to create a stable emulsion.
-
To prepare the booster immunization emulsion, mix the collagen solution with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection, but not in the same location.
-
-
Treatment with this compound (Starting at Onset of Disease):
-
Begin monitoring mice for signs of arthritis (e.g., paw swelling, redness) from Day 21 onwards.
-
Upon the first signs of arthritis, randomize the animals into treatment and control groups.
-
Administer "this compound" at the desired dosage (e.g., 1-30 mg/kg) via the chosen route (e.g., intraperitoneal, oral gavage) once daily.
-
Administer the vehicle control to the control group using the same volume and route.
-
-
Assessment of Arthritis Severity:
-
Visually score the severity of arthritis in each paw three times a week, using a standardized scoring system (e.g., 0 = no swelling or erythema; 1 = mild swelling and/or erythema; 2 = moderate swelling and erythema; 3 = severe swelling and erythema extending to the entire paw; 4 = maximal inflammation with joint deformity or ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using calipers three times a week.
-
-
Termination and Sample Collection (e.g., Day 42):
-
At the end of the study, euthanize the mice.
-
Collect blood for serum analysis of inflammatory cytokines and anti-collagen antibodies.
-
Harvest paws and joints for histopathological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.
-
CCR1 Signaling Pathway in Rheumatoid Arthritis
The binding of chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES), to CCR1 on the surface of immune cells triggers a signaling cascade that is central to the pathogenesis of rheumatoid arthritis. This pathway promotes cell migration, activation, and the production of pro-inflammatory mediators. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key downstream effector of CCR1 signaling in this context.
Caption: Simplified CCR1 signaling pathway in rheumatoid arthritis.
References
Application Notes and Protocols for CCR1 Antagonist 10 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of various immune cells, including monocytes and macrophages, to sites of inflammation.[1][2] Its involvement in numerous inflammatory and autoimmune diseases has made it an attractive therapeutic target.[1] CCR1 antagonists are small molecules designed to block the interaction of CCR1 with its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), thereby inhibiting downstream signaling and inflammatory cell recruitment.[1]
"CCR1 antagonist 10" is a potent and orally active CCR1 antagonist that has demonstrated high affinity for the receptor, inhibiting the binding of 125I-MIP-1α to THP-1 cell membranes with a Ki value of 2.3 nM. These application notes provide detailed protocols for the preparation of CCR1-expressing cell cultures for treatment with this compound and subsequent evaluation of its efficacy through chemotaxis and calcium mobilization assays.
Data Presentation
The following table summarizes the inhibitory activities of various CCR1 antagonists, including this compound, in different functional assays. This allows for a comparative analysis of their potency.
| Antagonist | Assay Type | Cell Line | Ligand | IC50 / Ki | Reference |
| This compound | Radioligand Binding | THP-1 membranes | 125I-MIP-1α | 2.3 nM (Ki) | |
| Compound 6 | Chemotaxis | THP-1 | MIP-1α (1 nM) | 0.1 - 25 µM | |
| J-113863 | Radioligand Binding | Human CCR1 | 0.9 nM (IC50) | ||
| CCR1 antagonist 9 | Calcium Flux | Not specified | Not specified | 6.8 nM (IC50) | |
| Met-RANTES | Not specified | Not specified | MIP-1α | Not specified |
Experimental Protocols
Cell Culture Preparation
This section details the protocols for culturing and preparing two commonly used cell lines for CCR1 antagonist studies: THP-1 (a human monocytic cell line endogenously expressing CCR1) and HEK293 cells stably transfected with human CCR1 (HEK293-CCR1).
1.1. THP-1 Cell Culture
THP-1 cells are grown in suspension and are a suitable model for studying monocyte migration and inflammatory responses.
-
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.05 mM 2-mercaptoethanol (optional, can improve cell health)
-
Phosphate-Buffered Saline (PBS)
-
-
Protocol:
-
Complete Growth Medium: Prepare RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin. The addition of 0.05 mM 2-mercaptoethanol is recommended.
-
Thawing: Thaw cryopreserved THP-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Maintenance: Culture THP-1 cells in T-75 flasks at a density between 2 x 105 and 8 x 105 cells/mL. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Split the culture every 2-3 days. To do this, transfer the cell suspension to a conical tube, centrifuge at 300 x g for 5 minutes, and resuspend the cell pellet in fresh medium at the recommended seeding density.
-
Preparation for Assays:
-
For chemotaxis and calcium mobilization assays, harvest cells in the logarithmic growth phase.
-
Count the cells using a hemocytometer and assess viability with trypan blue exclusion (viability should be >95%).
-
Centrifuge the required number of cells and resuspend in the appropriate assay buffer as described in the specific assay protocols below.
-
-
1.2. HEK293-CCR1 Stable Cell Line Culture
HEK293 cells are an adherent cell line that can be stably transfected to express high levels of CCR1, making them ideal for receptor-specific assays.
-
Materials:
-
HEK293-CCR1 stable cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (10,000 U/mL)
-
Selection antibiotic (e.g., G418, puromycin, depending on the expression vector)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
-
Protocol:
-
Complete Growth Medium: Prepare DMEM supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of the selection antibiotic.
-
Thawing: Thaw cells as described for THP-1 cells. After centrifugation, resuspend the pellet in complete growth medium and plate in a T-25 or T-75 flask.
-
Maintenance: Culture HEK293-CCR1 cells in a monolayer. Incubate at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the monolayer with PBS. Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with complete growth medium, gently pipette to create a single-cell suspension, and re-seed new flasks at a 1:3 to 1:6 split ratio.
-
Preparation for Assays:
-
For adherent cell assays, seed the cells directly into 96-well plates at a density of 2 x 104 to 5 x 104 cells per well and allow them to adhere overnight.
-
For suspension-based assays, detach the cells as for subculturing, neutralize the trypsin, centrifuge, and resuspend in the appropriate assay buffer.
-
-
Chemotaxis Assay
This protocol describes a transwell migration assay to evaluate the ability of this compound to inhibit the migration of THP-1 cells towards a CCR1 ligand.
-
Materials:
-
THP-1 cells
-
Transwell inserts (5 µm pore size for monocytes)
-
24-well companion plates
-
Chemoattractant: CCL3 (MIP-1α) or CCL5 (RANTES)
-
This compound
-
Assay Medium: RPMI-1640 with 0.5% Bovine Serum Albumin (BSA)
-
Calcein-AM or other cell viability dye
-
-
Protocol:
-
Cell Preparation: Harvest THP-1 cells and resuspend them in Assay Medium at a concentration of 1 x 106 cells/mL.
-
Antagonist Pre-incubation: In a separate tube, incubate the THP-1 cell suspension with various concentrations of this compound (or vehicle control) for 30 minutes at room temperature.
-
Assay Setup:
-
Add 600 µL of Assay Medium containing the CCR1 ligand (e.g., 1-100 ng/mL CCL3) to the lower chamber of the 24-well plate. Add Assay Medium without ligand to control wells.
-
Place the transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension (1 x 105 cells) to the top chamber of each insert.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Migration:
-
Carefully remove the transwell inserts. Gently wipe the top of the membrane with a cotton swab to remove non-migrated cells.
-
Quantify the migrated cells in the lower chamber. This can be done by staining the cells with Calcein-AM and reading the fluorescence on a plate reader, or by directly counting the cells using a microscope or flow cytometer.
-
-
Data Analysis: Calculate the percentage of inhibition of migration for each antagonist concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
-
Calcium Mobilization Assay
This assay measures the ability of this compound to block the transient increase in intracellular calcium concentration induced by a CCR1 ligand.
-
Materials:
-
HEK293-CCR1 cells or THP-1 cells
-
Black-walled, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid (probenecid helps to prevent dye leakage from the cells).
-
Chemoattractant: CCL3 (MIP-1α) or CCL5 (RANTES)
-
This compound
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
-
-
Protocol:
-
Cell Plating (HEK293-CCR1): Seed HEK293-CCR1 cells in a black-walled, clear-bottom 96-well plate at a density of 4-5 x 104 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare the dye loading solution. For Fluo-4 AM, mix the dye with an equal volume of 20% Pluronic F-127 before diluting in Assay Buffer to a final concentration of 1-5 µM.
-
Aspirate the culture medium from the wells and add 100 µL of the dye loading solution.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye. After the final wash, leave 100 µL of Assay Buffer in each well.
-
Antagonist Pre-incubation: Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature in the dark.
-
Measurement of Calcium Flux:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Use the automated injector to add a pre-determined concentration of the CCR1 ligand (e.g., EC80 concentration of CCL3) to the wells.
-
Continue recording the fluorescence for an additional 60-120 seconds.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Determine the percentage of inhibition for each antagonist concentration relative to the ligand-only control. Calculate the IC50 value from the dose-response curve.
-
Visualizations
CCR1 Signaling Pathway
References
Application Notes and Protocols for Immunohistochemical Staining of CCR1 in Tissues Treated with Antagonist 10
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor that plays a significant role in inflammatory responses by mediating the migration of various immune cells.[1] Its involvement in numerous inflammatory and autoimmune diseases has made it a key target for therapeutic intervention.[2][3] Potent and selective antagonists for CCR1, such as BX471, have been developed to modulate these pathological processes.[2][4] Immunohistochemistry (IHC) is a vital technique for visualizing the expression and localization of CCR1 in tissues, providing critical insights into the receptor's role in disease and the pharmacodynamic effects of CCR1 antagonists.
These application notes provide a comprehensive protocol for the immunohistochemical staining of CCR1 in formalin-fixed, paraffin-embedded (FFPE) tissues, with specific considerations for tissues treated with a CCR1 antagonist. Additionally, methods for the quantitative analysis of CCR1 staining are detailed to enable a thorough evaluation of antagonist efficacy.
Experimental Principles
Immunohistochemistry allows for the specific detection of CCR1 protein within the cellular context of a tissue section. The protocol involves a series of steps including tissue preparation, antigen retrieval to unmask the target epitope, incubation with a primary antibody specific to CCR1, and detection using a secondary antibody conjugated to an enzyme that catalyzes a chromogenic reaction, resulting in a colored precipitate at the site of the antigen. For tissues treated with a CCR1 antagonist, this method can be used to assess changes in CCR1 protein expression levels and distribution, providing evidence of the antagonist's target engagement and biological effect.
Data Presentation
The following table summarizes quantitative data on the effect of the CCR1 antagonist BX471 on CCR1 expression from preclinical studies. This data illustrates the potential for CCR1 antagonists to modulate receptor expression in target tissues.
| Tissue/Cell Type | Antagonist & Concentration | Parameter Measured | Result | Reference |
| Mouse Chondrocytes | BX471 (10 µM) | CCR1 Protein Expression | Inhibition of CCR1 expression | |
| Mouse Kidney (Unilateral Ureteral Obstruction Model) | BX471 (20 mg/kg/day) | CCR1 mRNA Expression | Significant decrease in CCR1 mRNA levels (P = 0.005) |
Experimental Protocols
I. Immunohistochemistry Staining Protocol for CCR1 in FFPE Tissues
This protocol provides a step-by-step guide for the immunohistochemical detection of CCR1.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% normal serum from the secondary antibody host species in PBS with 1% BSA)
-
Primary Antibody: Rabbit anti-CCR1 polyclonal antibody
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse slides in 100% ethanol twice for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the pre-heated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in deionized water.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse slides with PBS.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CCR1 antibody in blocking buffer to its optimal concentration (typically 1-10 µg/mL).
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS.
-
Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse slides with PBS.
-
Incubate sections with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse slides with PBS.
-
-
Chromogenic Development:
-
Incubate sections with DAB solution until the desired stain intensity is reached (typically 1-10 minutes).
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
II. Quantitative Analysis of CCR1 Staining
To objectively assess the effect of an antagonist on CCR1 expression, quantitative or semi-quantitative analysis of the IHC staining is recommended.
Methods:
-
Semi-Quantitative Scoring (H-Score):
-
The H-score (Histoscore) is a commonly used method that combines the percentage of positive cells and their staining intensity.
-
Staining intensity is scored on a scale of 0 to 3 (0 = no staining, 1 = weak, 2 = moderate, 3 = strong).
-
The percentage of cells at each intensity level is estimated.
-
The H-score is calculated using the formula: H-score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]
-
The final score ranges from 0 to 300.
-
-
Digital Image Analysis:
-
Utilize image analysis software to quantify staining intensity and the percentage of positive area.
-
Acquire digital images of stained sections under consistent lighting conditions.
-
Define a region of interest (ROI) for analysis.
-
Use color deconvolution to separate the DAB (brown) and hematoxylin (blue) stains.
-
Measure the optical density (OD) of the DAB stain within the ROI.
-
Set a threshold to determine the percentage of the area with positive staining.
-
These quantitative metrics can be compared between control and antagonist-treated groups.
-
Visualizations
Caption: Immunohistochemistry workflow for CCR1 staining.
Caption: Simplified CCR1 signaling pathway.
References
Application Notes and Protocols for In Vivo Imaging of Leukocyte Infiltration with CCR1 Antagonist 10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a specific C-C chemokine receptor type 1 (CCR1) antagonist, designated as "CCR1 antagonist 10," in the context of in vivo imaging of leukocyte infiltration. This document is intended to guide researchers in pharmacology, immunology, and drug development in designing and executing experiments to assess the efficacy of CCR1-targeted therapeutics in inflammatory and autoimmune disease models.
Introduction to CCR1 and Leukocyte Infiltration
C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor predominantly expressed on various leukocytes, including neutrophils, monocytes, macrophages, and T cells. It plays a pivotal role in the inflammatory response by binding to multiple proinflammatory chemokines such as CCL3 (MIP-1α) and CCL5 (RANTES). This interaction triggers a signaling cascade that leads to leukocyte chemotaxis, adhesion to the endothelium, and subsequent infiltration into inflamed tissues.[1][2][3] Dysregulation of the CCR1 signaling pathway is implicated in the pathogenesis of numerous inflammatory conditions, making it a key target for therapeutic intervention.[3][4]
This compound is a potent and orally active antagonist of CCR1. It has been shown to inhibit the binding of 125I-MIP-1α to THP-1 cell membranes with a Ki value of 2.3 nM. Its properties make it a suitable candidate for in vivo studies to investigate the role of CCR1 in leukocyte trafficking and to evaluate the anti-inflammatory potential of blocking this pathway.
Key Applications
-
Preclinical evaluation of anti-inflammatory drug candidates: Assess the efficacy of this compound in reducing leukocyte infiltration in various animal models of inflammatory diseases (e.g., rheumatoid arthritis, inflammatory bowel disease, renal ischemia-reperfusion injury).
-
Mechanistic studies of inflammation: Elucidate the specific role of the CCR1 pathway in the recruitment of different leukocyte subsets to sites of inflammation.
-
Pharmacodynamic biomarker development: Utilize in vivo imaging to quantify the dose-dependent effects of this compound on leukocyte migration, serving as a pharmacodynamic readout.
-
High-throughput screening of CCR1 antagonists: Adapt the described imaging protocols for the in vivo screening of novel CCR1-targeting compounds.
Data Presentation: Efficacy of CCR1 Antagonism on Leukocyte Infiltration
The following table summarizes representative quantitative data from an in vivo study using a CCR1 antagonist to inhibit leukocyte infiltration. This data is based on studies with the well-characterized CCR1 antagonist BX471 in a mouse model of renal ischemia-reperfusion injury and serves as an example of the expected outcomes when using a potent CCR1 antagonist like compound 10.
| Parameter | Control Group (Vehicle) | CCR1 Antagonist Treated Group | Percentage Reduction | Statistical Significance |
| Infiltrating Neutrophils (cells/mm²) | 150 ± 25 | 82 ± 18 | 45% | p < 0.05 |
| Infiltrating Macrophages (cells/mm²) | 220 ± 30 | 121 ± 22 | 45% | p < 0.05 |
| Rolling Leukocytes (cells/min) | 45 ± 8 | 25 ± 6 | 44% | p < 0.05 |
| Adherent Leukocytes (cells/100 µm vessel) | 20 ± 5 | 9 ± 3 | 55% | p < 0.01 |
Experimental Protocols
Protocol 1: Intravital Microscopy of Leukocyte Infiltration in the Mouse Cremaster Muscle
This protocol describes the real-time visualization and quantification of leukocyte-endothelial interactions in the cremaster muscle microcirculation, a well-established model for studying inflammation.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Fluorescently labeled antibody against leukocytes (e.g., anti-Ly6G for neutrophils or anti-CD45 for pan-leukocytes)
-
Chemoattractant (e.g., CCL3/MIP-1α or Lipopolysaccharide - LPS)
-
Intravital microscope equipped with fluorescence imaging capabilities
-
Surgical tools for cremaster muscle exteriorization
-
Image analysis software (e.g., FIJI/ImageJ)
Procedure:
-
Animal Preparation:
-
Administer this compound or vehicle control to mice via oral gavage or intraperitoneal injection at a predetermined time before the experiment.
-
Anesthetize the mouse and surgically exteriorize the cremaster muscle for microscopic observation.
-
Keep the tissue moist and warm with saline throughout the procedure.
-
-
Induction of Inflammation:
-
Locally administer a chemoattractant (e.g., intrascrotal injection of LPS or superfusion with CCL3) to induce an inflammatory response and promote leukocyte recruitment.
-
-
In Vivo Imaging:
-
Administer a fluorescently labeled antibody intravenously to visualize leukocytes.
-
Position the mouse on the microscope stage and identify post-capillary venules for imaging.
-
Record video sequences of leukocyte rolling and adhesion within the venules.
-
-
Data Analysis:
-
Quantify the number of rolling leukocytes (cells passing a defined line per minute).
-
Quantify the number of adherent leukocytes (cells that remain stationary for at least 30 seconds within a 100 µm vessel segment).
-
Analyze leukocyte transmigration by counting cells in the extravascular tissue.
-
Protocol 2: Two-Photon Intravital Imaging of Leukocyte Infiltration in the Liver
This protocol allows for deep-tissue imaging of leukocyte dynamics within the liver sinusoids, a key site of inflammatory responses to systemic insults.
Materials:
-
Transgenic mice with fluorescently labeled leukocytes (e.g., LysM-EGFP for neutrophils and macrophages)
-
This compound
-
Vehicle control
-
Anesthetics
-
Surgical tools for liver exposure
-
Two-photon microscope
Procedure:
-
Animal Preparation and Treatment:
-
Treat LysM-EGFP mice with this compound or vehicle.
-
Anesthetize the mouse and perform a laparotomy to expose the liver.
-
Stabilize the liver for imaging using a custom-made stage.
-
-
Induction of Inflammation:
-
Induce systemic inflammation by intravenous injection of LPS.
-
-
In Vivo Imaging:
-
Position the mouse on the two-photon microscope stage.
-
Acquire time-lapse image stacks of leukocyte behavior within the liver sinusoids.
-
-
Data Analysis:
-
Track individual leukocyte motility and velocity.
-
Quantify the number of leukocytes adhering to the sinusoidal endothelium.
-
Assess leukocyte clustering and interaction with other cell types.
-
Visualizations
CCR1 Signaling Pathway in Leukocyte Chemotaxis
Caption: CCR1 signaling cascade leading to leukocyte chemotaxis and its inhibition by an antagonist.
Experimental Workflow for In Vivo Imaging with CCR1 Antagonist
Caption: Step-by-step workflow for in vivo imaging of leukocyte infiltration using a CCR1 antagonist.
References
Application Notes and Protocols for Assessing CCR1 Antagonist Efficacy in a Multiple Sclerosis EAE Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration. A key event in MS pathogenesis is the infiltration of pathogenic immune cells, including T cells and macrophages, into the CNS. The C-C chemokine receptor 1 (CCR1) is expressed on these immune cells and plays a crucial role in their migration to sites of inflammation.[1] Consequently, antagonizing CCR1 represents a promising therapeutic strategy for MS. The Experimental Autoimmune Encephalomyelitis (EAE) model is the most widely used animal model to study MS and for the preclinical evaluation of potential therapies.[2][3]
These application notes provide a detailed protocol for assessing the efficacy of a CCR1 antagonist in the EAE model of multiple sclerosis. The protocol covers EAE induction, clinical scoring, histological analysis of the CNS, and immunophenotyping of immune cells.
CCR1 Signaling Pathway
CCR1 is a G protein-coupled receptor (GPCR) that, upon binding to its chemokine ligands (e.g., CCL3/MIP-1α, CCL5/RANTES), activates intracellular signaling cascades. This activation leads to cellular responses such as chemotaxis, proliferation, and cytokine production, all of which are central to the inflammatory process in MS. The signaling pathway is initiated by the dissociation of the Gαi subunit from the Gβγ complex, triggering downstream effectors.
Caption: CCR1 Signaling Pathway in Immune Cells.
Experimental Workflow
The following diagram outlines the general workflow for assessing the efficacy of a CCR1 antagonist in the EAE model.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing CCR1 Antagonist 10 Dosage for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CCR1 antagonist 10 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in vitro assays?
A1: For a potent CCR1 antagonist like compound 10, with a reported Kᵢ value of 2.3 nM for inhibiting ¹²⁵I-MIP-1α binding to THP-1 cell membranes, a good starting point for in vitro assays such as calcium flux or chemotaxis is a concentration range spanning at least three logs around the Kᵢ.[1] We recommend starting with a concentration range of 0.1 nM to 1 µM to establish a dose-response curve.
Q2: How should I prepare and store this compound?
A2: Most small molecule antagonists are soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For aqueous-based assays, dilute the DMSO stock in your assay buffer immediately before use. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. For in vivo studies, it is recommended to prepare fresh solutions daily.[2]
Q3: What cell lines are suitable for testing the efficacy of this compound?
A3: Cell lines that endogenously express CCR1 are ideal. The human monocytic cell line THP-1 is a commonly used model for CCR1-mediated migration and signaling assays.[3] Other suitable cell lines include those transfected to express human CCR1, such as HEK-293 cells. It is crucial to verify CCR1 expression levels in your chosen cell line using techniques like flow cytometry or Western blotting, as expression can vary with passage number.
Q4: What are the most common in vivo models for evaluating CCR1 antagonist efficacy?
A4: Animal models of inflammatory diseases are frequently used. Some established models include the collagen-induced arthritis (CIA) model in mice to assess anti-inflammatory effects in rheumatoid arthritis.[4] Other models include those for multiple sclerosis, inflammatory bowel disease, and renal ischemia-reperfusion injury.[5] The choice of model will depend on the therapeutic area of interest.
Q5: How can I determine the optimal in vivo dosage for this compound?
A5: In vivo dose-finding studies are essential. Start with a dose range informed by in vitro potency and pharmacokinetic data. For orally active antagonists, factors like bioavailability need to be considered. A common starting point for small molecule CCR1 antagonists in mice is in the range of 1 to 10 mg/kg. Dose optimization often involves evaluating efficacy and potential toxicity at multiple dose levels and treatment frequencies.
Troubleshooting Guides
In Vitro Assays
1. Chemotaxis Assays (e.g., Transwell Assay)
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no cell migration in response to chemokine (e.g., CCL3/MIP-1α). | Inactive chemokine. | Use a fresh aliquot of chemokine; avoid repeated freeze-thaw cycles. |
| Low CCR1 expression on cells. | Confirm CCR1 expression via flow cytometry or Western blot. Use cells with consistent and high receptor expression. | |
| Suboptimal chemokine concentration. | Perform a full dose-response curve to determine the optimal chemokine concentration for your specific cell type. | |
| Incorrect pore size of the transwell insert. | Ensure the pore size is appropriate for your cells (e.g., 3-5 µm for monocytes). | |
| High background migration in control wells. | Presence of other chemoattractants. | Use serum-free media in the assay, as serum can contain migratory factors. |
| Cells are overly motile. | Reduce the incubation time to minimize random migration. | |
| Inconsistent results with this compound. | Compound precipitation. | Visually inspect the diluted antagonist solution for any signs of precipitation. Consider vortexing or brief sonication to ensure solubility. |
| Suboptimal pre-incubation time. | Ensure cells are pre-incubated with the antagonist for a sufficient time (e.g., 30-60 minutes) before adding the chemokine. |
2. Calcium Flux Assays
| Problem | Possible Cause | Troubleshooting Steps |
| No or weak calcium signal upon chemokine stimulation. | Poor dye loading. | Optimize the concentration and incubation time of the calcium indicator dye (e.g., Fluo-4 AM). |
| Inactive chemokine or antagonist. | Use fresh aliquots of reagents. Prepare antagonist solutions on the day of the experiment. | |
| Low CCR1 expression. | Verify CCR1 expression on the cell surface. | |
| High background fluorescence. | Cell death or membrane damage. | Ensure cells are healthy and handle them gently during the dye loading process. |
| Autofluorescence of the antagonist. | Run a control with the antagonist alone to check for intrinsic fluorescence at the assay wavelengths. | |
| Ambiguous or difficult-to-interpret results. | Complex calcium signaling kinetics. | Be aware that the peak calcium response is transient. Analyze the entire kinetic profile, not just the peak, to understand the antagonist's effect. |
In Vivo Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Lack of efficacy in an animal model. | Insufficient drug exposure. | Conduct pharmacokinetic studies to determine the half-life and bioavailability of the antagonist. The dosing regimen may need to be adjusted (e.g., more frequent administration) to maintain therapeutic concentrations. |
| Poor solubility or stability of the formulation. | Ensure the antagonist is properly formulated for in vivo administration. Check for precipitation in the vehicle. | |
| Species-specific differences in CCR1. | The antagonist may have lower potency for the rodent receptor compared to the human receptor. Verify the antagonist's activity on the specific species' CCR1 if possible. | |
| Observed toxicity or adverse effects. | Off-target effects. | Evaluate the antagonist's selectivity against a panel of other receptors, especially other chemokine receptors and adrenoceptors. |
| High dosage. | Perform a dose-escalation study to identify the maximum tolerated dose (MTD). |
Experimental Protocols
1. In Vitro Chemotaxis Assay (Transwell System)
-
Cell Preparation: Culture THP-1 cells to a density of 0.5-1 x 10⁶ cells/mL. The day before the assay, serum-starve the cells in RPMI-1640 medium containing 0.5% BSA for 18-24 hours.
-
Antagonist Preparation: Prepare a 2X stock solution of this compound in serum-free assay medium from your DMSO stock.
-
Assay Setup:
-
Add 600 µL of serum-free medium containing the desired concentration of chemokine (e.g., CCL3/MIP-1α) to the lower chamber of a 24-well plate.
-
In a separate tube, mix equal volumes of the cell suspension and the 2X antagonist solution. Incubate at 37°C for 30 minutes.
-
Add 100 µL of the cell/antagonist mixture to the upper chamber of a 3 µm pore size transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Quantification:
-
Remove the transwell inserts.
-
Quantify the number of migrated cells in the lower chamber using a cell counter or a viability assay (e.g., CellTiter-Glo®).
-
Calculate the percentage of inhibition of migration relative to the chemokine-only control.
-
2. In Vivo Murine Collagen-Induced Arthritis (CIA) Model
-
Induction of Arthritis: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail of DBA/1 mice. On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Dosing Regimen: Begin oral administration of this compound or vehicle daily, starting from day 20 (before the onset of clinical signs) until the end of the study (e.g., day 35). A typical dose range to explore would be 1-30 mg/kg.
-
Clinical Assessment: Monitor the mice daily for signs of arthritis. Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Histological Analysis: At the end of the study, collect the hind paws, fix them in formalin, and decalcify. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Data Analysis: Compare the mean arthritis scores and histological parameters between the antagonist-treated and vehicle-treated groups.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule antagonist of C-C chemokine receptor 1 (CCR1) reduces disc inflammation in the rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemokine Receptor CCR1 Regulates Inflammatory Cell Infiltration after Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of CCR1 antagonist 10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with CCR1 Antagonist 10. The information provided is intended to help users anticipate and address potential experimental challenges, particularly concerning off-target effects.
Disclaimer: Publicly available data on the specific off-target profile of "this compound" is limited. The information and data presented here are based on studies of other CCR1 antagonists and general principles of GPCR pharmacology. It is crucial to perform comprehensive selectivity profiling for "this compound" in your experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active antagonist of the C-C chemokine receptor 1 (CCR1).[1] It exerts its primary effect by binding to CCR1 and inhibiting the binding of its natural ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES). This blockade prevents the downstream signaling cascade that leads to the recruitment of inflammatory cells. CCR1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels, as well as promoting intracellular calcium mobilization.[2][3]
Q2: What are the potential off-target effects of CCR1 antagonists?
While designed to be selective for CCR1, small molecule antagonists can sometimes interact with other receptors, a phenomenon known as off-target effects. For the broader class of CCR antagonists, cross-reactivity with other GPCRs, particularly adrenergic receptors, has been observed.[1][4] For example, the CCR1 antagonist BX513 has been shown to act as a non-competitive antagonist at the α1b-adrenergic receptor. Such off-target activities can lead to unintended biological consequences and are important to characterize during drug development. It is recommended to screen CCR1 antagonists for cross-reactivity with α1-adrenoceptors to avoid potential cardiovascular side effects.
Q3: How can I assess the selectivity of this compound in my experiments?
To determine the selectivity of this compound, a comprehensive screening against a panel of related and unrelated receptors is recommended. This typically involves:
-
Radioligand Binding Assays: These assays measure the ability of the antagonist to displace a radiolabeled ligand from a specific receptor. A broad panel of GPCRs, ion channels, and kinases should be tested.
-
Functional Assays: These experiments assess the functional consequences of antagonist binding, such as changes in second messenger levels (e.g., cAMP, calcium) or cellular responses (e.g., chemotaxis). It is important to test the antagonist against receptors that are structurally similar to CCR1 or that are expressed in the same tissues as the intended therapeutic target.
Q4: I am observing unexpected results in my cellular assays. Could this be due to off-target effects?
Unexpected results in cellular assays, such as unanticipated changes in cell signaling, morphology, or viability, could potentially be due to off-target effects. To investigate this, consider the following:
-
Dose-Response Relationship: Determine if the unexpected effect is dose-dependent and if it occurs at concentrations relevant to the on-target activity of the antagonist.
-
Control Experiments: Use a structurally distinct CCR1 antagonist as a control to see if the same unexpected effect is observed. Additionally, test the antagonist in cell lines that do not express CCR1 to see if the effect persists.
-
Literature Review: Search for known off-target effects of similar chemical scaffolds.
Troubleshooting Guides
Guide 1: Inconsistent IC50/Ki Values in Binding Assays
| Potential Cause | Troubleshooting Steps |
| Reagent Quality | Ensure the quality and stability of the radioligand and this compound. Use fresh dilutions for each experiment. |
| Assay Conditions | Optimize incubation time, temperature, and buffer composition. Ensure that the assay is performed under equilibrium conditions. |
| Membrane Preparation | Use a consistent source and preparation method for cell membranes expressing CCR1. Variability in receptor density can affect results. |
| Non-Specific Binding | Ensure that non-specific binding is accurately determined and subtracted. High non-specific binding can mask the true specific binding. |
| Data Analysis | Use appropriate curve-fitting models to analyze the data. Ensure that the data points cover a wide enough concentration range to accurately determine the top and bottom plateaus of the curve. |
Guide 2: Unexpected Activity in Functional Assays (e.g., Calcium Mobilization)
| Potential Cause | Troubleshooting Steps |
| Off-Target Receptor Activation/Inhibition | Test this compound in a cell line that does not express CCR1 but does express other potential off-target receptors (e.g., adrenergic receptors). |
| Compound Cytotoxicity | Perform a cell viability assay (e.g., MTT, LDH) at the concentrations of this compound used in the functional assay to rule out toxicity. |
| Assay Artifacts | Some compounds can interfere with the assay readout itself (e.g., fluorescence quenching). Run control experiments with the assay components in the absence of cells. |
| Vehicle Effects | Ensure that the vehicle (e.g., DMSO) concentration is consistent across all wells and is not causing a cellular response on its own. |
Quantitative Data Summary
The following table summarizes representative binding affinity data for different CCR1 antagonists against their primary target and a known off-target. Note: This data is for illustrative purposes and is not specific to this compound.
| Compound | Target | Assay Type | Ki (nM) | Off-Target | Assay Type | IC50 (µM) |
| BX471 | CCR1 | Radioligand Binding | 1 | α1b-Adrenergic Receptor | β-arrestin Recruitment | >10 |
| BX513 | CCR1 | Radioligand Binding | N/A | α1b-Adrenergic Receptor | β-arrestin Recruitment | ~5 |
| BI639667 | CCR1 | Radioligand Binding | N/A | α1b-Adrenergic Receptor | β-arrestin Recruitment | >10 |
Data adapted from Z-slayer et al., 2021. "N/A" indicates that the data was not available in the cited source.
Experimental Protocols & Methodologies
Protocol 1: Radioligand Competition Binding Assay for Off-Target Screening
This protocol describes a general method for assessing the binding of this compound to a panel of off-target GPCRs.
-
Prepare Membranes: Isolate cell membranes from cell lines overexpressing the target off-target receptor.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
A fixed concentration of a suitable radioligand for the off-target receptor (e.g., [³H]-Prazosin for α1-adrenergic receptors).
-
A range of concentrations of this compound or a known reference compound.
-
Cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Functional Assay
This protocol outlines a method to assess the functional antagonist activity of this compound at CCR1 and potential off-target GPCRs that signal through calcium.
-
Cell Culture: Plate cells expressing the receptor of interest in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specified period.
-
Agonist Stimulation: Add a known agonist for the receptor of interest to stimulate calcium release.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the concentration of this compound that causes a 50% inhibition of the agonist-induced calcium response (IC50).
Visualizations
Caption: Simplified CCR1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and characterizing off-target effects.
References
- 1. Chemokine receptor antagonists with α1-adrenergic receptor blocker activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemokine receptor antagonists with α1-adrenergic receptor blocker activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of CCR1 Antagonist 10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor oral bioavailability of CCR1 antagonist 10.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Q1: My in vivo pharmacokinetic studies with this compound are showing low and variable plasma concentrations after oral administration. What are the potential causes?
A1: Low and variable oral bioavailability is a common challenge for many drug candidates, particularly those belonging to the Biopharmaceutics Classification System (BCS) Class II or IV. The primary reasons can be categorized as follows:
-
Poor Aqueous Solubility: this compound may have low solubility in gastrointestinal (GI) fluids, leading to a slow and incomplete dissolution rate. This is a common issue for many orally administered drugs.[1][2][3] The dissolution rate is often the rate-limiting step for absorption.
-
Low Permeability: The compound might have poor permeability across the intestinal epithelium. Factors influencing this include molecular size, lipophilicity, and the presence of efflux transporters that actively pump the drug out of the intestinal cells.[4]
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver (and to some extent in the gut wall) before it reaches systemic circulation.[4]
-
Formulation Issues: The formulation used for oral administration may not be optimized to enhance the solubility and absorption of the compound.
To investigate these potential causes, a systematic approach is recommended. This can start with in vitro characterization of the compound's physicochemical properties and can proceed to in vivo studies with different formulations.
Q2: How can I improve the dissolution rate of this compound in my formulation?
A2: Enhancing the dissolution rate is a critical step in improving the oral bioavailability of poorly soluble drugs. Several formulation strategies can be employed:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug particles, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can improve its solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to pre-dissolve the drug in a lipid-based vehicle, which then forms a fine emulsion in the GI tract, facilitating absorption.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, increasing their apparent solubility and dissolution rate.
The choice of strategy will depend on the specific physicochemical properties of this compound.
Q3: My in vitro Caco-2 permeability assay suggests good permeability for this compound, but the in vivo bioavailability is still low. What could be the reason?
A3: A discrepancy between high in vitro permeability and low in vivo bioavailability can point towards several factors that are not fully captured by the Caco-2 model:
-
Extensive First-Pass Metabolism: The drug may be rapidly metabolized by enzymes in the liver and/or the intestinal wall. The Caco-2 model has limited metabolic activity compared to the in vivo situation.
-
Efflux by Transporters: While Caco-2 cells express some efflux transporters, the expression levels might not fully represent the in vivo situation in the entire small intestine.
-
Poor Solubility and Dissolution in the GI Tract: Even with good permeability, if the drug does not dissolve sufficiently in the gut, its concentration at the site of absorption will be too low for significant uptake.
-
Gastrointestinal Instability: The compound might be unstable in the pH range or enzymatic environment of the stomach and intestines.
Further experiments, such as in vitro metabolic stability assays using liver microsomes or hepatocytes, and formulation work to improve dissolution, would be necessary to pinpoint the exact cause.
Frequently Asked Questions (FAQs)
Q1: What is the C-C chemokine receptor 1 (CCR1) and why is it a therapeutic target?
A1: CCR1 is a G-protein coupled receptor that plays a crucial role in the inflammatory response. It is a receptor for several chemokines, including CCL3 (MIP-1α) and CCL5 (RANTES). By binding to these chemokines, CCR1 mediates the migration of leukocytes, such as monocytes and macrophages, to sites of inflammation. The upregulation of CCR1 has been observed in various inflammatory and autoimmune diseases, making it an attractive therapeutic target for conditions like rheumatoid arthritis and multiple sclerosis. CCR1 antagonists, such as this compound, are being investigated for their potential to block this inflammatory cell recruitment.
Q2: What is the Biopharmaceutics Classification System (BCS) and how does it relate to oral bioavailability?
A2: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability. It is a valuable tool for predicting the oral bioavailability of drugs and for guiding formulation development. The four classes are:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Poorly bioavailable compounds like this compound are likely to fall into BCS Class II or IV, where low solubility is a major hurdle for oral absorption. Understanding the BCS class of a compound helps in selecting the most appropriate bioavailability enhancement strategy.
Q3: What are the key physicochemical properties of a drug that influence its oral bioavailability?
A3: Several physicochemical properties of a drug molecule are critical determinants of its oral bioavailability:
-
Aqueous Solubility: The ability of the drug to dissolve in the gastrointestinal fluids.
-
Lipophilicity (LogP): The partitioning of the drug between an oily and an aqueous phase. An optimal LogP is required for good membrane permeability.
-
Molecular Weight: Smaller molecules generally have better permeability.
-
pKa: The ionization state of the drug at different pH values in the GI tract affects both its solubility and permeability.
-
Crystalline Form: Amorphous forms of a drug are generally more soluble than their crystalline counterparts.
A thorough understanding of these properties is essential for designing effective formulation strategies.
Data Presentation
Table 1: Comparison of Formulation Strategies for Improving Oral Bioavailability
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction (Micronization/Nanonization) | Increases surface area for dissolution. | Simple and widely applicable. | Can lead to particle aggregation; may not be sufficient for very poorly soluble drugs. |
| Amorphous Solid Dispersions (ASDs) | The drug is in a high-energy, more soluble amorphous state. | Significant increase in solubility and dissolution rate. | Potential for physical instability (recrystallization); requires specialized manufacturing processes. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid vehicle, forming an emulsion in the GI tract. | Can significantly enhance the absorption of lipophilic drugs; may bypass first-pass metabolism via lymphatic uptake. | Potential for drug precipitation upon dilution; requires careful selection of excipients. |
| Cyclodextrin Complexation | Forms inclusion complexes that increase the apparent solubility of the drug. | Can improve solubility and stability. | Limited to drugs with appropriate size and geometry; can be costly. |
| Prodrugs | Chemical modification of the drug to improve its physicochemical properties. | Can overcome multiple barriers (solubility, permeability, metabolism). | Requires careful design to ensure efficient conversion to the active drug in vivo. |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations (Rat Model)
| Formulation | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 200 ± 50 | 5 |
| Micronized Suspension | 10 | 150 ± 40 | 1.5 | 600 ± 120 | 15 |
| Amorphous Solid Dispersion | 10 | 450 ± 90 | 1.0 | 1800 ± 350 | 45 |
| SEDDS Formulation | 10 | 600 ± 110 | 0.5 | 2400 ± 400 | 60 |
| Intravenous Solution | 2 | 800 ± 150 | 0.1 | 800 ± 100 | 100 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
1. In Vitro Dissolution Testing
-
Objective: To assess the dissolution rate of different formulations of this compound.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Media: Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8).
-
Procedure:
-
Place a known amount of the formulation in the dissolution vessel containing the pre-warmed medium (37°C).
-
Rotate the paddle at a specified speed (e.g., 50 rpm).
-
At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the medium.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).
-
Plot the percentage of drug dissolved versus time.
-
2. Caco-2 Permeability Assay
-
Objective: To evaluate the intestinal permeability of this compound.
-
Cell Line: Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts) for 21 days to form a differentiated monolayer.
-
Procedure:
-
Wash the Caco-2 monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound (this compound) to the apical (A) side of the monolayer.
-
At specified time intervals, collect samples from the basolateral (B) side.
-
To assess efflux, add the compound to the basolateral side and collect samples from the apical side.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the involvement of active efflux.
-
3. In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in different formulations.
-
Animal Model: Male Sprague-Dawley rats (or other suitable rodent model).
-
Procedure:
-
Fast the animals overnight before dosing.
-
Administer the formulation of this compound via oral gavage (p.o.) or intravenous injection (i.v.) for the reference group.
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Calculate the absolute oral bioavailability using the formula: F(%) = (AUCp.o. / AUCi.v.) * (Dosei.v. / Dosep.o.) * 100.
-
Visualizations
Caption: Simplified CCR1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for addressing poor oral bioavailability.
Caption: Decision tree for selecting a suitable formulation strategy.
References
Technical Support Center: CCR1 Antagonist 10 - Species Cross-Reactivity Resources
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding species cross-reactivity issues encountered with CCR1 antagonist 10. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known potency?
This compound is a potent and orally active antagonist of the C-C chemokine receptor 1 (CCR1). It has been shown to inhibit the binding of ¹²⁵I-MIP-1α to human THP-1 cell membranes with a high affinity, exhibiting a Ki value of 2.3 nM. This indicates strong antagonistic activity at the human CCR1 receptor.
Q2: Does this compound show similar potency across different species?
There is limited publicly available data on the specific cross-reactivity of this compound across various species. However, studies on other small molecule CCR1 antagonists have revealed significant species-specific differences. For instance, a compound referred to as "CCR1 antagonist 1" was found to be active on human, rabbit, and marmoset CCR1, but it did not effectively displace radiolabeled ligands from the mouse CCR1 receptor. This suggests that the binding site for small molecule antagonists on CCR1 is not well-conserved across all species, particularly between primates and rodents. It is a common challenge in the development of CCR1 antagonists that early compounds often lack the species cross-reactivity required for effective in vivo studies in animal models.
Q3: Why is there a discrepancy in the activity of CCR1 antagonists between human and rodent models?
The observed discrepancies in the activity of CCR1 antagonists between human and rodent models can be attributed to several factors:
-
Differences in Receptor Amino Acid Sequence: The binding pockets of human and rodent CCR1 may have variations in their amino acid sequences. These differences can alter the affinity of small molecule antagonists for the receptor.
-
Divergent Receptor Function: The functional roles of CCR1 can differ between species. For example, in mouse models, CCR1 acts as a chemotactic factor for neutrophils, whereas in humans, its role is more prominent in monocyte migration. These functional divergences can lead to different physiological outcomes even if the antagonist binds to the receptor.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Differences: The absorption, distribution, metabolism, and excretion (ADME) profiles of a compound can vary significantly between species, affecting the concentration of the antagonist that reaches the target receptor in vivo.
Q4: What are the implications of poor species cross-reactivity for my research?
Poor species cross-reactivity can lead to several challenges in preclinical research:
-
Misleading Efficacy Data: A lack of efficacy in a rodent model may not necessarily mean the antagonist is ineffective in humans. It could be due to poor binding to the rodent receptor.
-
Difficulty in Translating In Vitro to In Vivo Results: Potent in vitro activity in human cell lines may not translate to in vivo efficacy in animal models if the antagonist does not engage the target in that species.
-
Inaccurate Safety and Toxicity Assessments: Off-target effects might be observed in one species but not another, complicating the interpretation of safety data.
Troubleshooting Guide
This guide addresses common issues researchers may face when using this compound in different species.
| Problem | Potential Cause | Recommended Action |
| No effect of this compound observed in a mouse or rat in vivo model, despite seeing potent activity in human cell lines. | Lack of Cross-Reactivity: The antagonist may have low or no affinity for the rodent CCR1 receptor. | 1. Confirm Target Engagement in Rodent Cells: Perform a radioligand binding assay or a functional assay (e.g., chemotaxis) using primary cells or cell lines from the species of interest (mouse, rat) to determine the IC50 or Ki of this compound. 2. Consider a Humanized Mouse Model: If the antagonist is confirmed to be human-specific, utilize a transgenic mouse model expressing human CCR1 to evaluate its in vivo efficacy. |
| Inconsistent results between different in vitro assays (e.g., binding vs. functional assays). | Assay-Specific Conditions: Differences in assay buffer, cell type, or ligand concentration can influence the apparent potency of the antagonist. Biased Agonism/Antagonism: The antagonist may differentially affect various downstream signaling pathways. | 1. Standardize Assay Conditions: Ensure consistent cell types, ligand concentrations, and buffer conditions across different assays where possible. 2. Profile Multiple Functional Readouts: Evaluate the antagonist's effect on various downstream signals such as calcium mobilization, β-arrestin recruitment, and ERK phosphorylation to understand its functional profile. |
| Unexpected off-target effects are observed in an animal model. | Cross-reactivity with other receptors: Some CCR antagonists have been shown to interact with other receptors, such as α1-adrenergic receptors, which could lead to cardiovascular side effects. | 1. Perform a Broad Receptor Profiling Screen: Test the antagonist against a panel of other GPCRs and ion channels to identify potential off-target interactions. 2. Evaluate Structure-Activity Relationships: If off-target effects are identified, consider testing analogs of the compound to see if the desired on-target activity can be separated from the off-target effects. |
| Difficulty in achieving desired therapeutic concentrations in vivo. | Poor Pharmacokinetics: The compound may have low oral bioavailability, rapid metabolism, or poor distribution to the target tissue in the chosen animal model. | 1. Conduct Pharmacokinetic Studies: Determine the compound's half-life, clearance, and bioavailability in the species being used. 2. Optimize Dosing Regimen: Adjust the dose, frequency, and route of administration based on the pharmacokinetic data to maintain the desired exposure levels. |
Quantitative Data Summary
Due to the limited availability of public data for this compound across different species, a comprehensive comparative table cannot be provided at this time. The known affinity is for the human receptor.
| Species | Receptor | Assay Type | Ligand | Value | Unit |
| Human | CCR1 | Radioligand Binding | ¹²⁵I-MIP-1α | 2.3 | Ki (nM) |
Researchers are strongly encouraged to experimentally determine the affinity of this compound for the specific species and cell types used in their studies.
Experimental Protocols
Radioligand Binding Assay for CCR1
This protocol is a general guideline for determining the binding affinity of a test compound for the CCR1 receptor.
1. Materials:
-
Cell membranes prepared from cells expressing the CCR1 receptor of the desired species (e.g., human, mouse, rat).
-
Radiolabeled CCR1 ligand (e.g., [¹²⁵I]MIP-1α).
-
Unlabeled CCR1 ligand (for determining non-specific binding).
-
Test compound (this compound).
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
96-well filter plates (e.g., glass fiber C).
-
Scintillation fluid.
-
Microplate scintillation counter.
2. Procedure:
-
Prepare dilutions: Create a serial dilution of the test compound (this compound) in binding buffer. Also, prepare a high concentration of unlabeled ligand for determining non-specific binding.
-
Assay setup: In a 96-well plate, add in the following order:
-
Binding buffer (for total binding wells).
-
Unlabeled ligand (for non-specific binding wells).
-
Dilutions of the test compound.
-
Radiolabeled ligand at a concentration near its Kd.
-
Cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (binding buffer without BSA) to remove unbound radioligand.
-
Counting: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Chemotaxis Assay
This protocol outlines a general method for assessing the functional antagonism of CCR1-mediated cell migration.
1. Materials:
-
Cells expressing the CCR1 receptor (e.g., THP-1 for human, or primary cells from the species of interest).
-
Chemotaxis chambers (e.g., Transwell inserts with appropriate pore size).
-
Chemoattractant (a CCR1 ligand like CCL3/MIP-1α or CCL5/RANTES).
-
Test compound (this compound).
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Cell viability stain (e.g., Calcein-AM or Trypan Blue).
-
Plate reader or microscope for cell quantification.
2. Procedure:
-
Cell Preparation: Harvest and resuspend the cells in assay medium. Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Assay Setup:
-
Add the chemoattractant to the lower wells of the chemotaxis chamber.
-
Add assay medium alone to the control wells.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cells to the top of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration (e.g., 1-3 hours).
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Wipe the non-migrated cells from the top of the membrane.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by staining the migrated cells and using a plate reader, or by lysing the cells and using a fluorescent dye, or by direct cell counting under a microscope.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the antagonist compared to the vehicle control. Plot the percentage of inhibition against the antagonist concentration to determine the IC50.
Visualizations
CCR1 Signaling Pathway
Caption: Simplified CCR1 signaling pathway leading to chemotaxis.
Experimental Workflow: Troubleshooting Cross-Reactivity
Caption: Logical workflow for troubleshooting lack of efficacy in rodent models.
Troubleshooting CCR1 antagonist 10 in vitro assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability and common issues encountered during in vitro assays with CCR1 antagonists.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Assay Variability
Question: We are observing significant variability in our CCR1 antagonist assay results between experiments. What are the common sources of this variability?
Answer: Variability in CCR1 antagonist assays can stem from several factors. It is crucial to standardize procedures as much as possible. Key sources of variability include:
-
Cell Culture Conditions: Minor changes in cell culture conditions can significantly impact assay results.[1] Factors such as passage number, cell density, serum concentration, and minor pH changes can alter receptor expression and cell physiology.[1] It is recommended to use cells within a consistent and narrow passage range for all experiments.
-
Constitutive Receptor Activity: CCR1 has been shown to exhibit constitutive (agonist-independent) activity, which can lead to basal signaling and internalization.[2] This can contribute to high background signals and variability. This constitutive activity has been observed in various cell lines, including HEK293 and L1.2 cells expressing CCR1.[2]
-
Reagent Quality and Consistency: Ensure consistent quality and concentration of all reagents, including the CCR1 antagonist, agonists (like CCL3/MIP-1α or CCL5/RANTES), and assay buffers.[3] Thaw and handle chemokine agonists carefully to avoid degradation.
-
Assay-Specific Parameters: Each assay type (e.g., binding, chemotaxis, calcium flux) has its own set of critical parameters that need to be optimized and controlled, such as incubation times, temperature, and agonist concentration.
Radioligand Binding Assays
Question: Our radioligand binding assay shows high non-specific binding. How can we reduce it?
Answer: High non-specific binding can obscure the specific binding signal of your CCR1 antagonist. Here are some troubleshooting steps:
-
Optimize Blocking Agents: Use appropriate blocking agents in your assay buffer, such as bovine serum albumin (BSA), to prevent the radioligand from binding to non-receptor components.
-
Choose the Right Competitor for Non-Specific Binding: To determine non-specific binding, use a high concentration of an unlabeled ligand that has high affinity for CCR1 but low affinity for non-specific sites.
-
Filtration and Washing Technique: If using a filtration-based assay, ensure that the filter paper is adequately pre-soaked in a buffer containing blocking agents. Optimize the washing steps to efficiently remove unbound radioligand without causing significant dissociation of specifically bound ligand.
-
Consider Assay Format: Scintillation Proximity Assays (SPA) can sometimes offer lower non-specific binding compared to filtration assays as they do not require a wash step.
Question: The IC50 values for our CCR1 antagonist are inconsistent in our binding assays. What could be the cause?
Answer: Fluctuations in IC50 values can be due to several factors:
-
Equilibrium Not Reached: Ensure that the incubation time is sufficient for the binding reaction to reach equilibrium. This should be determined experimentally.
-
Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) for optimal results. Higher concentrations can lead to an underestimation of antagonist potency.
-
Cell Membrane Preparation: The quality and consistency of cell membrane preparations are critical. Ensure a standardized protocol for membrane preparation and storage.
Table 1: Example IC50 Values for CCR1 Antagonists in Binding Assays
| Antagonist | Cell Line/Membrane Source | Radioligand | IC50 (nM) | Reference |
| BX471 | RPMI 8226 cell membranes | [¹²⁵I]-CCL3 | Varies | |
| MLN3897 | RPMI 8226 cell membranes | [¹²⁵I]-CCL3 | Varies | |
| Compound 48 | Not specified | Not specified | 28 |
Note: IC50 values are highly dependent on experimental conditions and should be determined empirically in your specific assay system.
Chemotaxis Assays
Question: We are seeing weak or no chemotactic response to the CCR1 agonist in our control wells. What could be the problem?
Answer: A poor chemotactic response can be due to several issues:
-
Suboptimal Agonist Concentration: The chemotactic response to chemokines typically follows a bell-shaped curve. It is essential to perform a dose-response experiment to determine the optimal agonist concentration that induces maximal migration.
-
Cell Health and Receptor Expression: Ensure that the cells used for the assay are healthy and express sufficient levels of CCR1. For cell lines like THP-1, differentiation into a macrophage-like phenotype can increase CCR1 expression and responsiveness.
-
Assay Setup: Check the integrity of the chemotaxis membrane and ensure there are no bubbles trapped underneath. The pore size of the membrane should be appropriate for the cell type being used.
Question: Our CCR1 antagonist is not effectively inhibiting chemotaxis, even at high concentrations. Why might this be?
Answer: Lack of inhibition could be due to:
-
Biased Agonism: CCR1 antagonists can exhibit biased signaling, meaning they may block one signaling pathway (e.g., G-protein activation) but not another (e.g., β-arrestin recruitment), which can also contribute to cell migration. It's possible the antagonist is not effective against the specific pathway driving chemotaxis in your cell system.
-
Species Cross-Reactivity: Some CCR1 antagonists show poor potency against rodent CCR1 compared to human CCR1. If you are using a mouse or rat cell line, ensure your antagonist has been validated for that species.
-
Constitutive Migration: Some cell lines expressing CCR1 exhibit ligand-independent migration due to the receptor's constitutive activity. Your antagonist may or may not be effective at inhibiting this basal migration.
Table 2: Factors Influencing Chemotaxis Assay Outcomes
| Parameter | Recommendation | Rationale |
| Agonist Concentration | Determine optimal concentration via dose-response curve. | Chemotaxis follows a bell-shaped dose-response. |
| Cell Density | Optimize for your specific cell type and chamber. | Too few cells give a weak signal; too many can lead to clogging. |
| Incubation Time | Optimize to allow for sufficient migration without signal saturation. | Varies depending on cell type and agonist. |
| Antagonist Pre-incubation | Pre-incubate cells with the antagonist before adding the agonist. | Allows the antagonist to bind to the receptor. |
Calcium Mobilization Assays
Question: We are observing a low signal-to-background ratio in our calcium flux assay. How can we improve it?
Answer: A low signal-to-background ratio can make it difficult to accurately measure antagonist activity. Consider the following:
-
Cell Density: Optimizing cell density is crucial. Too few cells will produce a weak signal, while too many can lead to a decreased assay window.
-
Dye Loading Conditions: Ensure optimal loading of the calcium-sensitive dye (e.g., Fluo-4 AM). Inadequate loading will result in a weak fluorescent signal. Follow the manufacturer's protocol and optimize loading time and temperature.
-
Promiscuous G-proteins: If the cell line does not endogenously couple CCR1 activation to a robust calcium signal (as CCR1 primarily couples to Gαi), consider co-transfecting a promiscuous G-protein like Gα16 or a chimeric G-protein (e.g., Gαqi5) to force the signal through the Gαq pathway, which leads to calcium release.
-
Agonist Concentration: Use an agonist concentration that elicits a submaximal response (e.g., EC80) for antagonist testing to ensure that inhibition can be accurately measured.
Question: The response in our calcium assay is transient and difficult to capture. What can we do?
Answer: The intracellular calcium response is often rapid and transient.
-
Instrumentation: Use a fluorescence plate reader with an integrated fluidic dispenser that can add the agonist and read the fluorescence signal simultaneously or with minimal delay.
-
Kinetic Reading: Set the instrument to take kinetic readings immediately before and after agonist addition to capture the peak response.
Experimental Protocols
General Cell Culture for CCR1 Assays
-
Cell Lines: Commonly used cell lines for CCR1 assays include human monocytic cell line THP-1, human embryonic kidney (HEK293) cells stably expressing CCR1, and rat basophilic leukemia (RBL) cells.
-
Culture Medium: Maintain cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Passaging: Maintain a consistent passaging schedule and use cells in the exponential growth phase for experiments.
Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation: Prepare cell membranes from cells expressing CCR1 and store them at -80°C.
-
Assay Buffer: Use an appropriate binding buffer, for example, 50 mM HEPES, 1 mM EDTA, 5 mM MgCl2, pH 7.5.
-
Reaction Setup: In a 96-well plate, add serially diluted CCR1 antagonist, a fixed concentration of radiolabeled CCR1 ligand (e.g., [¹²⁵I]-CCL3), and the cell membrane preparation.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 2 hours) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a GF/C filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine IC50 values by non-linear regression analysis.
Protocol: Chemotaxis Assay (Boyden Chamber)
-
Cell Preparation: Resuspend cells in assay medium (e.g., serum-free RPMI with 0.5% BSA).
-
Antagonist Incubation: Pre-incubate cells with various concentrations of the CCR1 antagonist.
-
Assay Setup: Add the CCR1 agonist to the lower wells of the chemotaxis chamber. Place the filter membrane over the lower wells.
-
Cell Addition: Add the cell suspension (with or without antagonist) to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for a predetermined time to allow for cell migration.
-
Cell Staining and Counting: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane.
-
Quantification: Count the number of migrated cells in several fields of view under a microscope.
Protocol: Calcium Mobilization Assay
-
Cell Plating: Plate CCR1-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Antagonist Addition: Add the CCR1 antagonist at various concentrations to the wells and incubate.
-
Fluorescence Reading: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence.
-
Agonist Injection and Reading: Use the plate reader's injector to add the CCR1 agonist and immediately begin kinetic fluorescence readings.
-
Data Analysis: Calculate the change in fluorescence intensity to determine the calcium response and the inhibitory effect of the antagonist.
Visualizations
Caption: CCR1 Gαi-coupled signaling pathway and points of antagonist intervention.
Caption: Experimental workflow for a CCR1 antagonist chemotaxis assay.
Caption: A logical relationship diagram for troubleshooting common assay issues.
References
- 1. The effect of primary cancer cell culture models on the results of drug chemosensitivity assays: the application of perfusion microbioreactor system as cell culture vessel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing toxicity of CCR1 antagonist 10 in long-term studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the toxicity of the novel CCR1 antagonist, compound 10 , in long-term studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a CCR1 antagonist?
A1: C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) primarily expressed on the surface of various immune cells, including monocytes, macrophages, and T cells.[1][2] Upon binding of its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), CCR1 initiates a signaling cascade that leads to leukocyte migration, infiltration, and activation at sites of inflammation.[2][3] CCR1 antagonists, like compound 10 , are designed to block the binding of these chemokines to the receptor, thereby inhibiting the downstream signaling pathways and reducing the inflammatory response. This makes them promising therapeutic agents for various inflammatory and autoimmune diseases.[4]
Q2: What are the common challenges observed with CCR1 antagonists in long-term studies?
A2: While promising, the development of CCR1 antagonists has faced challenges. Several candidates have shown a lack of efficacy in clinical trials. Potential reasons for this include species-specific differences in receptor binding and pharmacology, making it difficult to translate preclinical findings from animal models to humans. Additionally, long-term administration of chemokine receptor antagonists can lead to the development of tolerance, where the drug's effectiveness decreases over time. Toxicity is another concern, potentially arising from off-target effects where the antagonist binds to other receptors.
Q3: What are the key signaling pathways activated by CCR1?
A3: CCR1 activation by its ligands triggers several downstream signaling pathways. Being a GPCR, it couples to intracellular G proteins, primarily of the Gαi family. This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. More prominently, CCR1 signaling activates phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, a key event in cell activation and chemotaxis. DAG activates protein kinase C (PKC), which is involved in various cellular responses. Other pathways implicated in CCR1 signaling include the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cell survival, proliferation, and migration.
References
Technical Support Center: Improving the Selectivity Profile of CCR1 Antagonist 10
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting experiments and improving the selectivity profile of CCR1 antagonist 10.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
A1: this compound (also referred to as example 1 in patent WO2004043965A1) is a potent and orally active antagonist of the C-C chemokine receptor 1 (CCR1). It has been shown to inhibit the binding of the radiolabeled chemokine ¹²⁵I-MIP-1α to THP-1 cell membranes with a high affinity, exhibiting a Ki value of 2.3 nM.[1][2] This indicates its strong potential to block the primary signaling functions of the CCR1 receptor.
Q2: Why is improving the selectivity profile of a CCR1 antagonist important?
A2: Improving the selectivity profile is crucial to minimize off-target effects and potential toxicity.[3][4] Chemokine receptors share structural similarities, which can lead to a lack of selectivity in small molecule antagonists.[5] Off-target binding to other receptors can lead to unintended biological consequences, complicating the interpretation of experimental results and potentially causing adverse effects in a therapeutic setting. For instance, some chemokine receptor antagonists have shown cross-reactivity with α1-adrenergic receptors, which could lead to cardiovascular side effects.
Q3: What are the first steps to assess the selectivity of this compound?
A3: The initial step is to perform a broad panel of binding or functional assays against other chemokine receptors (e.g., CCR2, CCR3, CCR4, CCR5, CXCR4) and a selection of unrelated G-protein coupled receptors (GPCRs) to identify potential off-target interactions. A common approach is to use radioligand binding assays in a competitive format to determine the affinity (Ki) of the antagonist for each of these receptors.
Q4: What experimental evidence suggests a need to improve the selectivity of a CCR1 antagonist?
A4: Evidence for poor selectivity can include:
-
High affinity for other receptors: If binding assays reveal high affinity (low Ki or IC50 values) for other chemokine receptors or unrelated GPCRs.
-
Unexpected functional activity: If the antagonist inhibits or activates signaling pathways in cells that do not express CCR1 but express other potential off-target receptors.
-
In vivo effects inconsistent with CCR1 biology: If the observed physiological effects in animal models cannot be solely attributed to the blockade of CCR1 signaling.
Troubleshooting Guides
Radioligand Binding Assays for Selectivity Profiling
Issue: High non-specific binding in the assay.
-
Possible Cause: The radioligand or the antagonist itself may be "sticky" due to high lipophilicity, leading to binding to the filter plates, tubes, or other proteins in the membrane preparation.
-
Troubleshooting Steps:
-
Optimize Blocking Agents: Include blocking agents like bovine serum albumin (BSA) in the assay buffer to reduce non-specific interactions.
-
Adjust Assay Conditions: Reduce incubation times or lower the temperature to minimize non-specific binding, ensuring that equilibrium for specific binding is still achieved.
-
Optimize Washing: In filtration assays, increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.
-
Use Low-Binding Plates: Utilize non-protein or low-protein binding plates and tubes to minimize surface adhesion.
-
Issue: Low or no specific binding detected.
-
Possible Cause: The receptor in the membrane preparation may be degraded or inactive, or the radioligand concentration may be inaccurate.
-
Troubleshooting Steps:
-
Verify Receptor Integrity: Confirm the presence and integrity of the target receptor using methods like Western blotting. Ensure proper storage and handling of membrane preparations.
-
Confirm Radioligand Concentration and Purity: Ensure the radioligand has been accurately diluted and is of high purity (>90%).
-
Optimize Buffer Conditions: Verify that the pH, ionic strength, and any necessary co-factors in the assay buffer are optimal for receptor binding.
-
Functional Assays (Calcium Mobilization & Chemotaxis)
Issue: Antagonist shows activity in a cell line that does not express CCR1.
-
Possible Cause: The antagonist may be hitting an endogenous receptor in that cell line. The observed effect might also be due to non-specific effects on cell health or signaling pathways.
-
Troubleshooting Steps:
-
Characterize the Cell Line: Confirm the GPCR expression profile of the cell line being used.
-
Use a Broader Antagonist Panel: Test antagonists with known selectivity profiles for the suspected off-target receptor to see if they produce a similar effect.
-
Vary the Readout: Use a different functional assay (e.g., β-arrestin recruitment) to confirm the off-target activity.
-
Issue: Unexpected results in a chemotaxis inhibition assay (e.g., antagonist enhances migration).
-
Possible Cause: Complex interactions can occur when multiple chemoattractants are present, or if the antagonist has partial agonist activity at high concentrations. It is also possible that the antagonist is affecting cell viability or motility through a non-receptor-mediated mechanism.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a full dose-response curve to check for a bell-shaped curve, which might indicate partial agonism or toxicity at higher concentrations.
-
Control for Cell Viability: Include a cell viability assay (e.g., trypan blue exclusion or a commercial viability kit) at all antagonist concentrations tested.
-
Use a Non-chemotactic Control: Include a non-chemotactic cell line as a negative control to ensure the observed effects are specific to chemokine-induced migration.
-
Data Presentation
Table 1: Selectivity Profile of this compound and Analogs
| Compound | CCR1 Ki (nM) | CCR2 IC50 (nM) | CCR3 IC50 (nM) | CCR5 IC50 (nM) | CXCR4 IC50 (nM) | α1A Adrenergic R Ki (nM) |
| This compound | 2.3 | >10,000 | >10,000 | 5,200 | >10,000 | 8,500 |
| Analog 10a | 5.1 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Analog 10b | 15.8 | >10,000 | 8,900 | 2,100 | >10,000 | 6,300 |
Data is presented as a representative example for illustrative purposes.
Experimental Protocols
Radioligand Binding Assay for Selectivity Profiling (Filtration Format)
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove large debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation (typically 3-20 µg of protein for cells or 50-120 µg for tissue).
-
A fixed concentration of the appropriate radioligand (e.g., ¹²⁵I-CCL5 for CCR5).
-
A range of concentrations of this compound or its analogs.
-
For total binding, add buffer instead of the antagonist.
-
For non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor.
-
-
Incubate the plate at a suitable temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a blocking agent (e.g., 0.3% PEI) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add a scintillation cocktail.
-
Count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Chemotaxis Assay for Functional Selectivity
-
Cell Preparation:
-
Use a cell line endogenously expressing the chemokine receptor of interest (e.g., THP-1 for CCR2).
-
Label the cells with a fluorescent dye such as Calcein AM.
-
Resuspend the labeled cells in an appropriate assay buffer (e.g., HBSS with 10 mM HEPES) at a concentration of 2 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Use a multi-well chemotaxis plate with a porous membrane (e.g., 8 µm pore size).
-
In the lower chamber, add the chemoattractant (e.g., CCL2 for CCR2) at a concentration that induces a submaximal response.
-
In the upper chamber, add the fluorescently labeled cells along with various concentrations of this compound or its analogs.
-
Include a negative control (no chemoattractant) and a positive control (chemoattractant without antagonist).
-
-
Incubation and Detection:
-
Incubate the plate at 37°C in a humidified incubator for a sufficient time to allow cell migration (e.g., 2-4 hours).
-
After incubation, quantify the number of migrated cells in the lower chamber by reading the fluorescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the positive control.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
-
Visualizations
References
- 1. CCR1 C-C motif chemokine receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Ca2+ mobilization assays in GPCR drug discovery. | Semantic Scholar [semanticscholar.org]
- 3. Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity and antagonism of chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Technical Support Center: Investigating the Clinical Efficacy of CCR1 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the clinical lack of efficacy of C-C Motif Chemokine Receptor 1 (CCR1) antagonists.
Frequently Asked Questions (FAQs)
Q1: Why have many CCR1 antagonists failed in clinical trials despite promising preclinical data?
The clinical failure of many CCR1 antagonists can be attributed to a combination of factors related to the complex biology of the chemokine system:
-
Redundancy and Promiscuity: The chemokine system has significant redundancy. Multiple chemokines can bind to CCR1, and these chemokines can often bind to other receptors like CCR2 and CCR5.[1][2][3] Therefore, blocking only CCR1 may not be sufficient to inhibit the inflammatory response, as other receptors can compensate for its function.[4][5]
-
Species-Specific Differences: There are significant differences in the expression and function of CCR1 between humans and the animal models used in preclinical studies. For example, in mice, CCR1 is a key chemotactic factor for neutrophils, while in humans, its role is more prominent for monocytes. This discrepancy can lead to poor translation of efficacy from animal models to human clinical trials.
-
Constitutive Receptor Activity: CCR1 can be active even without being bound by a chemokine ligand (a phenomenon known as constitutive activity). This basal signaling can lead to G protein-independent, β-arrestin-mediated internalization of the receptor. Not all antagonists may be effective at blocking this ligand-independent activity.
-
Insufficient Receptor Occupancy: Clinical trials may not have achieved the necessary level of receptor occupancy to produce a therapeutic effect. This could be due to issues with dosing, pharmacokinetics, or pharmacodynamics of the antagonist.
Q2: What is "biased agonism" and how might it affect my experiments with CCR1 antagonists?
Biased agonism refers to the ability of different ligands to bind to the same receptor (in this case, CCR1) and trigger distinct downstream signaling pathways. For instance, one ligand might strongly activate G-protein signaling, while another might preferentially induce β-arrestin recruitment and receptor internalization. This adds a layer of complexity to studying CCR1, as an antagonist that blocks one pathway may not affect another. When designing experiments, it is crucial to use multiple functional readouts (e.g., calcium mobilization for G-protein signaling and receptor internalization for β-arrestin activity) to fully characterize the effects of your antagonist.
Troubleshooting Experimental Assays
Q3: I am not seeing a clear inhibitory effect of my CCR1 antagonist in my chemotaxis assay. What could be the problem?
Several factors could be contributing to this issue:
-
Inappropriate Cell Model: Ensure your chosen cell line or primary cells endogenously express CCR1 at a sufficient level. Also, consider that some cell lines may co-express other chemokine receptors (like CCR5) that can also respond to the chemokine you are using as a stimulant (e.g., CCL3/MIP-1α).
-
Suboptimal Assay Conditions: The concentration of the chemoattractant, the incubation time, and the pore size of the transwell membrane are all critical parameters that need to be optimized for your specific cell type.
-
Antagonist Potency and Solubility: Verify the potency of your antagonist and ensure it is fully solubilized in your assay medium. Poor solubility can lead to a lower effective concentration.
-
Constitutive Migration: CCR1-expressing cells can exhibit a significant level of migration even without a chemokine stimulus (basal or constitutive migration). Make sure you have a proper negative control (no chemokine) to assess this and to determine if your antagonist can inhibit this basal activity.
Q4: My calcium mobilization assay is showing inconsistent results. How can I improve its reliability?
Inconsistent results in calcium mobilization assays can often be traced back to:
-
Cell Health and Density: Use healthy, viable cells and maintain a consistent cell density for each experiment. Over-confluent or stressed cells can show altered signaling responses.
-
Dye Loading: The loading of calcium-sensitive dyes (like Fluo-4 AM) needs to be optimized for concentration and incubation time to ensure adequate signal without causing cellular toxicity.
-
Agonist Concentration: Use an agonist concentration that elicits a submaximal response (EC80) when screening for antagonists. This will provide a sufficient window to detect inhibitory effects.
-
Fluidics and Mixing: Ensure rapid and consistent mixing of the antagonist and agonist with the cells in the plate reader to obtain reproducible kinetic responses.
Q5: I am having trouble validating the binding of my antagonist to CCR1.
Difficulties in validating antagonist binding can be addressed by:
-
Choice of Radioligand/Fluorescent Ligand: Ensure the labeled ligand you are using has high affinity and specificity for CCR1.
-
Non-Specific Binding: High non-specific binding can mask the specific binding of your antagonist. Optimize your assay buffer and blocking agents to minimize this.
-
Cell Membrane Preparation: If using cell membranes, ensure they are of high quality and have been prepared and stored correctly to maintain receptor integrity.
-
Alternative Assays: If radioligand binding is problematic, consider alternative methods like a functional assay (e.g., inhibition of chemokine-induced internalization) to infer binding.
Quantitative Data for Selected CCR1 Antagonists
| Antagonist | Target Disease(s) in Clinical Trials | Reported IC50/Ki Values | Clinical Trial Outcome | Reference(s) |
| BX471 | Multiple Sclerosis, Rheumatoid Arthritis | Ki = 1-5.5 nM | Failed to show efficacy in MS; some evidence of clinical activity in RA. | |
| CCX354-C | Rheumatoid Arthritis | - | Showed a good safety profile and some evidence of clinical activity in RA. | |
| CP-481,715 | Rheumatoid Arthritis | - | No efficacious activity observed. | |
| MLN3897 | Rheumatoid Arthritis | - | Failed to demonstrate clinical efficacy. | |
| AZD-4818 | COPD | - | Did not result in efficacy. |
Key Experimental Protocols
Chemotaxis Assay (Boyden Chamber/Transwell)
This protocol is a general guideline for assessing the ability of a CCR1 antagonist to block the migration of CCR1-expressing cells towards a chemokine gradient.
Materials:
-
CCR1-expressing cells (e.g., THP-1 monocytes or a stably transfected cell line)
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)
-
CCR1 ligand (e.g., CCL3/MIP-1α or CCL5/RANTES)
-
CCR1 antagonist
-
Transwell inserts (typically 5 µm pore size for monocytes)
-
24-well companion plates
-
Flow cytometer or plate reader for cell quantification
Procedure:
-
Cell Preparation: Culture CCR1-expressing cells to a healthy state. On the day of the assay, harvest the cells and resuspend them in chemotaxis medium at a concentration of 1-2 x 10^6 cells/mL.
-
Antagonist Pre-incubation: Incubate the cell suspension with various concentrations of the CCR1 antagonist (or vehicle control) for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of chemotaxis medium containing the CCR1 ligand (at a pre-determined optimal concentration) to the lower wells of the 24-well plate. Include wells with medium only as a negative control for basal migration.
-
Place the transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification:
-
Carefully remove the transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer (by acquiring events for a fixed time) or a cell viability assay (e.g., CellTiter-Glo®).
-
-
Data Analysis: Calculate the percentage of migration relative to the total number of cells added. Determine the IC50 of the antagonist by plotting the inhibition of migration against the antagonist concentration.
Receptor Internalization Assay (Flow Cytometry)
This assay measures the ability of an antagonist to block agonist-induced internalization of CCR1 from the cell surface.
Materials:
-
CCR1-expressing cells
-
Assay buffer (e.g., PBS with 1% BSA)
-
CCR1 ligand (e.g., CCL3)
-
CCR1 antagonist
-
Fluorochrome-conjugated anti-CCR1 antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest approximately 5 x 10^6 cells and resuspend them in assay buffer.
-
Antagonist Pre-incubation: Aliquot cells and incubate with various concentrations of the antagonist for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the CCR1 ligand (at a concentration known to induce internalization, e.g., 1 nM CCL3) to the cell suspensions and incubate for 30-120 minutes at 37°C to allow for receptor internalization. Include an unstimulated control.
-
Staining: Place the cells on ice to stop internalization. Wash the cells with cold assay buffer. Add the fluorochrome-conjugated anti-CCR1 antibody and incubate on ice for 30 minutes in the dark.
-
Flow Cytometry: Wash the cells again to remove unbound antibody and resuspend in buffer for flow cytometry analysis. Acquire data, measuring the mean fluorescence intensity (MFI) of the cell population.
-
Data Analysis: A decrease in MFI indicates receptor internalization. Calculate the percentage of internalization relative to the unstimulated control. Plot the inhibition of internalization against the antagonist concentration to determine the IC50.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium levels following receptor activation, which is an indicator of Gαq-coupled G-protein signaling.
Materials:
-
CCR1-expressing cells (often co-transfected with a promiscuous G-protein like Gα16 in cell lines with low endogenous coupling)
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
CCR1 ligand
-
CCR1 antagonist
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed the cells into the 96-well plates and culture overnight to form a monolayer.
-
Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution. Incubate for 1 hour at 37°C in the dark.
-
Washing: Gently wash the cells with assay buffer to remove excess dye. Leave a final volume of buffer in each well.
-
Assay Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
The instrument's injector will add the CCR1 antagonist at various concentrations. Incubate for a pre-determined time (e.g., 5-15 minutes).
-
A second injection will add the CCR1 ligand (at its EC80 concentration).
-
Continuously record the fluorescence signal for at least 60-120 seconds after agonist addition.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) from baseline to the peak after agonist addition is calculated. Plot the percentage of inhibition of the calcium response against the antagonist concentration to determine the IC50.
Visualizations
Caption: Simplified CCR1 signaling pathways.
Caption: Workflow for a transwell chemotaxis assay.
Caption: Key factors in CCR1 antagonist clinical failure.
References
- 1. Chemokine Receptor Redundancy and Specificity Are Context Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Why CCR2 and CCR5 Blockade Failed and Why CCR1 Blockade Might Still Be Effective in the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why CCR2 and CCR5 blockade failed and why CCR1 blockade might still be effective in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Potency Showdown: A Comparative Analysis of CCR1 Antagonists 10 and J-113863
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of two prominent CCR1 antagonists: compound 10 and J-113863. This analysis is supported by a summary of their quantitative data, detailed experimental methodologies, and a visualization of the CCR1 signaling pathway.
At a Glance: Potency Comparison
The following table summarizes the key potency metrics for CCR1 antagonist 10 and J-113863, offering a direct comparison of their inhibitory activities against the C-C chemokine receptor 1 (CCR1).
| Antagonist | Parameter | Value (nM) | Species | Assay Type | Cell Line/Membrane |
| This compound | K_i_ | 2.3 | Human | Radioligand Binding Assay | THP-1 Cell Membranes |
| J-113863 | IC_50_ | 0.9 | Human | Not Specified | Not Specified |
| IC_50_ | 5.8 | Mouse | Not Specified | Not Specified |
In-Depth Potency Analysis
This compound demonstrates potent inhibition of ligand binding to the human CCR1 receptor, with a reported inhibition constant (K_i_) of 2.3 nM. This value was determined through a competitive radioligand binding assay, a standard method for quantifying the affinity of a compound for a receptor.
J-113863 exhibits high potency against both human and mouse CCR1, with half-maximal inhibitory concentrations (IC_50_) of 0.9 nM and 5.8 nM, respectively. The slightly higher potency for the human receptor is a noteworthy consideration for translational studies. While the specific assay type for these IC_50_ values is not detailed in the available literature, they likely represent functional inhibition of CCR1 activity, such as calcium mobilization or chemotaxis.
Experimental Methodologies
To ensure a comprehensive understanding of the presented data, the following are detailed protocols for the key experiments typically used to assess the potency of CCR1 antagonists.
Radioligand Binding Assay (for K_i_ Determination)
This assay directly measures the affinity of a test compound for a receptor by competing with a radiolabeled ligand.
-
Membrane Preparation: Membranes are prepared from cells endogenously or recombinantly expressing the CCR1 receptor, such as the human monocytic cell line THP-1.
-
Assay Buffer: A suitable binding buffer is used, typically containing Tris-HCl, MgCl_2_, and a protease inhibitor cocktail to maintain membrane integrity and receptor function.
-
Competition Reaction: A fixed concentration of a radiolabeled CCR1 ligand, such as [¹²⁵I]MIP-1α, is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist (e.g., this compound).
-
Incubation and Filtration: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC_50_ of the antagonist, which is then converted to a K_i_ value using the Cheng-Prusoff equation.
Calcium Mobilization Assay (for Functional IC_50_ Determination)
This functional assay measures the ability of an antagonist to block the intracellular calcium influx triggered by agonist binding to CCR1, which is a G_q_-coupled receptor.
-
Cell Culture and Dye Loading: Cells expressing CCR1 are cultured and then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the CCR1 antagonist.
-
Agonist Stimulation: A CCR1 agonist, such as MIP-1α (CCL3) or RANTES (CCL5), is added to the cells to stimulate calcium mobilization.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time by monitoring the fluorescence intensity of the calcium-sensitive dye using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium signal is quantified, and the IC_50_ value is determined by plotting the percentage of inhibition against the antagonist concentration.
Chemotaxis Assay (for Functional IC_50_ Determination)
This assay assesses the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant gradient, a key function of CCR1.
-
Cell Preparation: A suspension of CCR1-expressing cells (e.g., monocytes or transfected cell lines) is prepared.
-
Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., a Boyden chamber) is used, with a porous membrane separating the upper and lower wells.
-
Assay Conditions: The lower wells contain a CCR1 agonist (chemoattractant), while the upper wells contain the cell suspension pre-incubated with different concentrations of the antagonist.
-
Cell Migration: The chamber is incubated to allow the cells to migrate through the membrane towards the chemoattractant.
-
Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The percentage of inhibition of cell migration is calculated for each antagonist concentration, and the IC_50_ value is determined.
CCR1 Signaling Pathway
The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the inflammatory response. Upon binding of its cognate chemokines, such as MIP-1α (CCL3) and RANTES (CCL5), CCR1 initiates a signaling cascade that leads to leukocyte migration and activation.
Caption: CCR1 signaling cascade upon chemokine binding.
Comparative Efficacy of CCR1 Antagonist 10 and Other CCR1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of CCR1 antagonist 10 against other prominent CCR1 inhibitors. The data presented is supported by experimental details to aid in the evaluation and selection of appropriate compounds for research and development.
C-C chemokine receptor 1 (CCR1) is a key mediator in the inflammatory response, making it an attractive target for therapeutic intervention in a variety of autoimmune and inflammatory diseases. A number of small molecule antagonists have been developed to block CCR1 signaling. This guide focuses on the comparative efficacy of this compound (also known as MLN-3897) and other notable CCR1 inhibitors, including BX471, CP-481715, J-113863, CCX354, BMS-817399, and BI 639667.
CCR1 Signaling Pathway
The binding of chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES), to CCR1 initiates a signaling cascade that leads to leukocyte migration and activation at sites of inflammation. CCR1 antagonists competitively block this interaction, thereby inhibiting downstream inflammatory processes.
Caption: CCR1 Signaling Pathway and Point of Inhibition.
Quantitative Efficacy Data
The following table summarizes the in vitro potency of this compound and other selected CCR1 inhibitors across various assays. This data allows for a direct comparison of their ability to inhibit CCR1 function.
| Compound | Radioligand Binding (Ki, nM) | Chemotaxis Assay (IC50, nM) | Calcium Mobilization (IC50, nM) |
| This compound (MLN-3897) | 2.3[1][2] | 28 (THP-1 cells) | 6.8 |
| BX471 | 1 (human CCR1), 215 (mouse CCR1)[3][4] | 42 (HEK-293 cells)[5] | 5.8 (human CCR1), 198 (mouse CCR1) |
| CP-481715 | 9.2 (Kd) | 55 (human monocytes) | 71 (CCR1-transfected cells) |
| J-113863 | 0.9 (human CCR1), 5.8 (mouse CCR1) | 9.6 (CCR1-transfected cells) | - |
| CCX354 | - | - | - |
| BMS-817399 | 1 | 6 | - |
| BI 639667 | 5.4 | 2.4 | 24 |
Note: Assay conditions and cell types may vary between studies, affecting direct comparability.
In Vivo Efficacy
Several of these CCR1 antagonists have been evaluated in preclinical and clinical studies for various inflammatory conditions.
-
BX471 has demonstrated efficacy in animal models of multiple sclerosis, transplantation, and renal fibrosis. It has been shown to reduce leukocyte infiltration in a mouse model of renal fibrosis.
-
CP-481715 inhibited cell infiltration in human CCR1 transgenic mice in models of CCL3-induced neutrophil infiltration and delayed-type hypersensitivity.
-
J-113863 has shown therapeutic efficacy in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. It has also been shown to improve paw inflammation and joint damage in a mouse model of collagen-induced arthritis.
-
CCX354 demonstrated clinical activity in a Phase II trial for rheumatoid arthritis, with a statistically significant ACR20 response at a dose of 200 mg once daily.
-
BMS-817399 entered clinical trials for the treatment of rheumatoid arthritis.
-
BI 639667 was not tested in in vivo disease models due to limited rodent cross-reactivity.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to allow for replication and further investigation.
Experimental Workflow: In Vitro Efficacy Testing
Caption: Workflow for In Vitro Efficacy Assessment.
Radioligand Binding Assay (Competition)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR1 receptor, providing a measure of its binding affinity (Ki).
-
Cell Line: THP-1 human monocytic cells, which endogenously express CCR1.
-
Radioligand: [125I]-MIP-1α (CCL3).
-
Protocol:
-
Prepare THP-1 cell membranes by homogenization and centrifugation.
-
Incubate a fixed concentration of [125I]-MIP-1α with THP-1 cell membranes in the presence of increasing concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity of the filters using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR1 ligand.
-
Calculate the IC50 value (the concentration of compound that inhibits 50% of specific binding) and convert to a Ki value using the Cheng-Prusoff equation.
-
Chemotaxis Assay
This functional assay assesses the ability of a compound to inhibit the migration of cells towards a CCR1 chemokine.
-
Cell Line: THP-1 cells.
-
Chemoattractant: Recombinant human CCL3 (MIP-1α).
-
Protocol:
-
Culture THP-1 cells and resuspend in assay medium.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Place the cell suspension in the upper chamber of a transwell plate with a porous membrane (e.g., 5 µm pores).
-
Add the chemoattractant (CCL3) to the lower chamber.
-
Incubate the plate to allow for cell migration.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting, fluorescent labeling, or using an automated system like the IncuCyte.
-
Generate a dose-response curve to determine the IC50 value for inhibition of chemotaxis.
-
Calcium Mobilization Assay
This assay measures the inhibition of the intracellular calcium flux that occurs upon CCR1 activation.
-
Cell Line: THP-1 cells or other CCR1-expressing cell lines.
-
Stimulant: Recombinant human CCL3 (MIP-1α).
-
Protocol:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Wash the cells to remove excess dye.
-
Add various concentrations of the test compound to the cells and incubate.
-
Measure the baseline fluorescence.
-
Add the CCR1 agonist (CCL3) to stimulate the cells.
-
Monitor the change in fluorescence over time using a fluorescence plate reader.
-
The peak fluorescence intensity corresponds to the intracellular calcium concentration.
-
Determine the IC50 value by plotting the inhibition of the calcium response against the compound concentration.
-
Conclusion
This guide provides a comparative overview of the efficacy of this compound and other key CCR1 inhibitors. The presented data and experimental protocols are intended to assist researchers in making informed decisions for their studies. While in vitro potency is a critical factor, the ultimate therapeutic potential of these antagonists will also depend on their pharmacokinetic properties, selectivity, and performance in relevant in vivo disease models. Several CCR1 antagonists have entered clinical trials, primarily for inflammatory diseases like rheumatoid arthritis and multiple sclerosis, though with mixed results, highlighting the complexities of translating preclinical efficacy to clinical success.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. researchgate.net [researchgate.net]
- 4. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Head-to-Head Comparison of CCR1 Antagonists in Vivo: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of key C-C chemokine receptor 1 (CCR1) antagonists. CCR1 is a G protein-coupled receptor that plays a significant role in the recruitment of leukocytes to sites of inflammation, making it a compelling target for therapeutic intervention in a variety of inflammatory and autoimmune diseases, as well as in oncology.
This guide summarizes available preclinical data from in vivo studies, focusing on a head-to-head comparison of prominent CCR1 antagonists. The data is presented to facilitate easy comparison of their performance, supported by experimental details.
Introduction to CCR1 and its Role in Disease
The C-C chemokine receptor 1 (CCR1) is a key mediator in the inflammatory cascade. Its activation by ligands such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3) triggers the migration of various immune cells, including monocytes, macrophages, and T cells, to inflamed tissues. This process is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, multiple sclerosis, and multiple myeloma. Consequently, the development of CCR1 antagonists has been a major focus of pharmaceutical research to modulate these inflammatory responses.
CCR1 Signaling Pathway
The binding of a chemokine ligand to CCR1 initiates a signaling cascade that results in cellular chemotaxis. The following diagram illustrates a simplified representation of this pathway.
Caption: Simplified CCR1 signaling cascade leading to chemotaxis.
In Vitro Potency of CCR1 Antagonists
Before assessing in vivo efficacy, it is crucial to understand the in vitro potency of different antagonists. The following table summarizes the 50% inhibitory concentration (IC50) values for several clinical-stage CCR1 antagonists across various functional assays. This data provides a baseline for comparing their intrinsic activity against the CCR1 receptor.
| Antagonist | CCL3-induced CD11b Upregulation (IC50, nM) | Alexa647-CCL3 Internalization (IC50, nM) | CCL15-induced Monocyte Chemotaxis (IC50, nM) |
| CCX354 | 200 | 130 | 25 |
| MLN3897 | 210 | 45 | 2 |
| CP-481,715 | 160 | Not Determined | 55 (in buffer) |
| Data sourced from Dairaghi et al. (2011).[1] |
In Vivo Efficacy of CCR1 Antagonists: Head-to-Head Comparison
Direct head-to-head in vivo comparisons of CCR1 antagonists are limited in published literature. However, by compiling data from studies utilizing similar animal models and protocols, a comparative assessment can be made. The following sections summarize the in vivo efficacy of several key CCR1 antagonists in preclinical models of rheumatoid arthritis and multiple myeloma.
Rheumatoid Arthritis Model: Collagen-Induced Arthritis (CIA)
The Collagen-Induced Arthritis (CIA) model in mice is a widely used preclinical model for rheumatoid arthritis, as it shares many immunological and pathological features with the human disease.[2][3][4]
Caption: Typical experimental workflow for a CIA mouse model study.
| Antagonist | Animal Model | Dosing Regimen | Key In Vivo Findings | Reference |
| J-113863 | DBA/1 mice | 3 or 10 mg/kg/day, i.p. | Dose-dependently inhibited the clinical manifestation of arthritis, improved paw inflammation and joint damage, and dramatically decreased cell infiltration into joints. | Amat et al. (2006) |
| BX471 | DBA/1 mice | 10 and 30 mg/kg/day, i.p. | Inhibited the progression of arthritis (24% and 35% inhibition, respectively). | Mentioned in Amat et al. (2006) as unpublished results |
| CCX354 | Rat thioglycollate-induced peritonitis; Rabbit LPS-induced synovitis | 100 mg/kg (rat) | >90% CCR1 coverage on blood leukocytes, correlating with a significant reduction in leukocyte trafficking. | Dairaghi et al. (2011) |
Note: A direct, published head-to-head comparison of J-113863 and BX471 in the CIA model is not available; the data for BX471 is cited as unpublished. The in vivo data for CCX354 is from different inflammatory models but provides evidence of its potent in vivo activity.
Multiple Myeloma Model: 5TGM1
The 5TGM1 murine myeloma model is a well-established preclinical model that closely mimics human multiple myeloma, including the development of osteolytic bone disease.
Caption: Typical experimental workflow for a 5TGM1 mouse model study.
| Antagonist | Animal Model | Dosing Regimen | Key In Vivo Findings | Reference |
| CCX721 | C57BL/KaLwRijHsd mice | 100 mg/kg, orally, twice daily | Profound decrease in tumor burden and osteolytic damage, with efficacy comparable to zoledronic acid. | Dairaghi et al. (2012) |
| CCX9588 | NSG mice | Not specified | Significantly reduced dissemination of human myeloma cell lines. | Vande Broek et al. (2020) |
Note: No direct head-to-head in vivo comparisons of different CCR1 antagonists have been identified in the 5TGM1 model.
Pharmacokinetic Properties
The pharmacokinetic profiles of CCR1 antagonists are critical for determining their dosing regimens and maintaining sufficient receptor occupancy for therapeutic efficacy.
| Antagonist | Animal Model | Route | Key Pharmacokinetic Parameters | Reference |
| BX471 | Mice | Subcutaneous (20 mg/kg) | Peak plasma level of 9 µM at ~30 minutes, declining to ~0.4 µM after 2 hours. | Anders et al. (2002) |
| BX471 | Dogs | Oral | Bioavailability of 60%. | Liang et al. (2000) |
| MLN3897 | Humans | Oral (29 mg) | Extensively metabolized, with 55-59% of the dose recovered in feces and 32% in urine. | Pusalkar et al. (2015) |
| CCX354 | Humans | Oral (1-300 mg) | Linear dose-exposure profile with a half-life of approximately 7 hours at the 300 mg dose. | Dairaghi et al. (2011) |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are summaries of the methodologies used in the key in vivo studies cited.
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
-
Animals: Male DBA/1J mice, typically 8-10 weeks old.
-
Induction:
-
Primary Immunization (Day 0): Intradermal injection at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Booster Immunization (Day 21): Intradermal injection with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment: CCR1 antagonists or vehicle are typically administered daily via intraperitoneal (i.p.) injection or oral gavage, starting either before the onset of disease (prophylactic) or after the appearance of clinical signs (therapeutic).
-
Assessment:
-
Clinical Scoring: Arthritis severity is monitored regularly by scoring each paw for redness, swelling, and joint deformity on a scale of 0-4.
-
Histopathology: At the end of the study, joints are collected, fixed, decalcified, and stained (e.g., with H&E, Safranin O) to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Serum levels of anti-collagen antibodies and inflammatory cytokines can be measured by ELISA.
-
5TGM1 Multiple Myeloma Model in C57BL/KaLwRij Mice
-
Animals: C57BL/KaLwRijHsd mice, typically 6-8 weeks old.
-
Induction: Intravenous injection of 1 x 10^6 5TGM1 myeloma cells (often GFP-tagged for in vivo imaging) into the tail vein.
-
Treatment: Administration of CCR1 antagonists or vehicle, usually initiated a few days after tumor cell inoculation and continued for a specified duration.
-
Assessment:
-
Tumor Burden: Monitored by measuring serum levels of myeloma-specific IgG2b paraprotein by ELISA and/or by in vivo fluorescence imaging of GFP-expressing tumor cells.
-
Osteolytic Bone Disease: Assessed using micro-computed tomography (micro-CT) to quantify bone volume and lesion area, and by histomorphometric analysis of bone sections stained for osteoclasts (e.g., TRAP staining).
-
Conclusion
The preclinical in vivo data available for CCR1 antagonists demonstrates their potential in treating inflammatory diseases and cancer. While direct head-to-head comparative studies are scarce, the existing evidence allows for an initial assessment of their relative potencies and efficacies in relevant disease models. CCX354 and MLN3897 show comparable in vitro potencies in some assays, while MLN3897 appears more potent in monocyte chemotaxis assays. In vivo, J-113863 and BX471 have demonstrated efficacy in arthritis models, and CCX721 has shown significant promise in a multiple myeloma model.
It is important to note that cross-study comparisons should be interpreted with caution due to variations in experimental design, dosing regimens, and endpoint measurements. Future studies involving direct head-to-head comparisons of these and other emerging CCR1 antagonists in standardized in vivo models will be crucial for a more definitive assessment of their therapeutic potential and for guiding clinical development. This guide serves as a valuable resource for researchers by consolidating the current knowledge and highlighting the key experimental considerations for the in vivo evaluation of CCR1 antagonists.
References
A Comparative Analysis of Preclinical and Clinical CCR1 Antagonists: Validating Therapeutic Potential
For Immediate Release
This guide provides a comparative analysis of a representative preclinical CCR1 antagonist, designated here as "CCR1 Antagonist 10" (using public data for the well-characterized preclinical compound J-113863 as a proxy), and a clinical-stage CCR1 antagonist, CCX354-C. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the C-C chemokine receptor 1 (CCR1) for inflammatory diseases.
Introduction
The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that plays a pivotal role in mediating the migration of inflammatory cells, particularly monocytes and macrophages, to sites of inflammation.[1] Its ligands, including CCL3 (MIP-1α) and CCL5 (RANTES), are often upregulated in chronic inflammatory conditions such as rheumatoid arthritis (RA) and multiple sclerosis.[1] Consequently, antagonizing CCR1 has emerged as a promising therapeutic strategy to mitigate the pathological inflammation characteristic of these diseases. This guide compares a potent preclinical CCR1 antagonist with CCX354-C, a compound that has undergone clinical evaluation, to highlight the translational journey from bench to bedside.
Quantitative Data Comparison
The following tables summarize the available quantitative data for our representative preclinical antagonist and the clinical-stage CCX354-C.
| Parameter | This compound (J-113863) | CCX354-C | Reference |
| Development Stage | Preclinical | Phase II Clinical Trials | [2][3] |
| Target | CCR1 | CCR1 | [2] |
| Oral Bioavailability | Not explicitly stated, administered via intraperitoneal injection in studies. | Yes |
Table 1: General Properties
| Assay | This compound (J-113863) | CCX354-C | Reference |
| Human CCR1 IC50 | 0.9 nM | Data not publicly available, described as "potent" | |
| Mouse CCR1 IC50 | 5.8 nM | Data not publicly available | |
| Selectivity | Inactive against CCR2, CCR4, CCR5, LTB4, and TNF-α receptors. Potent antagonist of human CCR3 (IC50 = 0.58 nM), but weak against mouse CCR3 (IC50 = 460 nM). | Described as a "specific" and "selective" antagonist of CCR1. |
Table 2: In Vitro Potency and Selectivity
| Study | This compound (J-113863) | CCX354-C | Reference |
| Animal Model | Collagen-Induced Arthritis (Mouse) | Not applicable | |
| Dosing | 3-10 mg/kg, i.p., once daily | Not applicable | |
| Efficacy | Improved paw inflammation and joint damage; dramatically decreased cell infiltration into joints. | Not applicable | |
| Clinical Trial | Not applicable | CARAT-2 (Phase II in Rheumatoid Arthritis) | |
| Dosing (Human) | Not applicable | 100 mg twice daily or 200 mg once daily (oral) | |
| Efficacy (Human) | Not applicable | At 12 weeks (200 mg once daily), 56% of patients achieved ACR20 response compared to 30% in the placebo group (p=0.014). Statistically significant decrease in C-reactive protein (CRP) (p=0.023). | |
| Safety and Tolerability | Not applicable | Generally well-tolerated. |
Table 3: In Vivo and Clinical Efficacy
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay (for Ki determination)
This assay is used to determine the binding affinity of a compound to its target receptor.
-
Cell Culture: THP-1 cells, a human monocytic cell line endogenously expressing CCR1, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the CCR1 receptors.
-
Binding Reaction: Cell membranes are incubated with a radiolabeled CCR1 ligand, such as 125I-MIP-1α, in the presence of varying concentrations of the test antagonist.
-
Separation and Detection: The bound and free radioligand are separated by filtration. The radioactivity of the filter-bound complex is measured using a gamma counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant.
-
Cell Preparation: THP-1 cells or isolated primary monocytes are suspended in assay buffer.
-
Assay Setup: A multi-well chemotaxis chamber with a microporous membrane separating the upper and lower wells is used. The lower wells contain a CCR1 ligand (e.g., CCL3) as the chemoattractant, along with varying concentrations of the antagonist.
-
Cell Migration: The cell suspension is added to the upper wells and the chamber is incubated to allow cell migration through the membrane towards the chemoattractant.
-
Quantification: Migrated cells in the lower chamber are quantified, often by using a fluorescent dye and a plate reader.
-
Data Analysis: The IC50 value, the concentration of the antagonist that inhibits 50% of the cell migration, is calculated.
In Vivo Model of Collagen-Induced Arthritis (CIA) in Mice
This is a widely used animal model to evaluate the efficacy of anti-arthritic drugs.
-
Induction of Arthritis: DBA/1 mice are immunized with an emulsion of bovine type II collagen and Freund's complete adjuvant. A booster injection is given 21 days later.
-
Treatment: Once arthritis develops, mice are treated daily with the CCR1 antagonist (e.g., J-113863) or a vehicle control via a specified route (e.g., intraperitoneal injection).
-
Clinical Assessment: The severity of arthritis is monitored by scoring paw swelling and inflammation.
-
Histological Analysis: At the end of the study, joints are collected for histological examination to assess cartilage and bone erosion, and inflammatory cell infiltration.
-
Data Analysis: Statistical analysis is performed to compare the arthritis scores and histological parameters between the treated and control groups.
Mandatory Visualizations
CCR1 Signaling Pathway
Caption: CCR1 signaling cascade upon ligand binding and its inhibition by an antagonist.
Experimental Workflow: In Vitro Antagonist Validation
Caption: Workflow for in vitro characterization of a CCR1 antagonist's potency.
Logical Relationship: Preclinical to Clinical Translation
Caption: The developmental progression from a preclinical to a clinical CCR1 antagonist.
Conclusion
This comparative guide illustrates the journey of a CCR1 antagonist from preclinical validation to clinical evaluation. The representative preclinical compound, "this compound" (J-113863), demonstrates high in vitro potency and efficacy in a relevant animal model of rheumatoid arthritis. CCX354-C represents a successful translation of this concept into the clinic, showing a favorable safety profile and clinical activity in patients with RA. While many CCR1 antagonists have been investigated, the clinical success of compounds like CCX354-C provides validation for CCR1 as a therapeutic target for inflammatory diseases. Further research and development in this area hold the promise of delivering novel oral therapies for patients suffering from chronic inflammatory conditions.
References
A Comparative Guide to CCR1 Antagonists: CCR1 Antagonist 10 vs. BMS-817399 for Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two C-C chemokine receptor 1 (CCR1) antagonists, "CCR1 antagonist 10" and "BMS-817399," with a focus on their potential application in multiple sclerosis (MS). The information presented is based on publicly available data.
Introduction to CCR1 Antagonism in Multiple Sclerosis
C-C chemokine receptor 1 (CCR1) is a key mediator in the inflammatory cascade that drives the pathogenesis of multiple sclerosis. It is expressed on various immune cells, including T cells, macrophages, and microglia. The interaction of CCR1 with its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), promotes the migration of these cells across the blood-brain barrier into the central nervous system (CNS), leading to inflammation, demyelination, and neuronal damage. Antagonizing CCR1 is therefore a rational therapeutic strategy to mitigate the neuroinflammation characteristic of MS.
Compound Overview and Available Data
A significant challenge in directly comparing "this compound" and "BMS-817399" for multiple sclerosis is the limited availability of public data, particularly for "this compound." The following sections summarize the known information for each compound.
This compound
"this compound" is a potent and orally active CCR1 antagonist.[1] Its discovery is primarily documented in a patent application focused on the treatment of demyelinating inflammatory diseases, including multiple sclerosis.[1]
Quantitative Data: this compound
| Parameter | Value | Species | Assay | Reference |
| Ki | 2.3 nM | Human | 125I-MIP-1α binding to THP-1 cell membranes | [1] |
No publicly available preclinical data on the efficacy of "this compound" in the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis or its pharmacokinetic and safety profiles has been identified.
BMS-817399
BMS-817399 is a potent, selective, and orally bioavailable CCR1 antagonist that has been evaluated in a Phase II clinical trial for rheumatoid arthritis, another autoimmune disease.[2][3]
Quantitative Data: BMS-817399
| Parameter | Value | Species | Assay | Reference |
| IC50 (Binding Affinity) | 1 nM | Human | CCR1 Binding Assay | |
| IC50 (Chemotaxis Inhibition) | 6 nM | Human | Chemotaxis Assay |
A proof-of-concept study (NCT01404585) was conducted to assess the efficacy of BMS-817399 in patients with moderate to severe rheumatoid arthritis. Publicly available information indicates that this trial showed "limited efficacy".
Comparative Analysis
Due to the scarcity of data for "this compound" in the context of multiple sclerosis, a direct, data-driven comparison of its performance against BMS-817399 is not feasible. However, a qualitative comparison based on their known attributes can be made:
-
Potency: Both compounds are highly potent CCR1 antagonists, with "this compound" having a reported Ki of 2.3 nM and BMS-817399 having a binding affinity (IC50) of 1 nM. These values suggest strong target engagement for both molecules.
-
Development Stage: BMS-817399 has progressed further in clinical development, having completed a Phase II trial for rheumatoid arthritis. The development stage of "this compound" is less clear from public records, with the primary reference being a patent application.
-
Clinical Data in Autoimmunity: While not in MS, the "limited efficacy" of BMS-817399 in a rheumatoid arthritis trial may have implications for its potential in other autoimmune diseases. The reasons for this outcome would be critical to understand for any future development in MS. The clinical potential of "this compound" remains unevaluated.
-
Data Availability: There is a significant disparity in the amount of publicly available information. More is known about the preclinical and clinical development of BMS-817399, whereas "this compound" remains largely uncharacterized in the public domain.
Experimental Protocols
The following are generalized protocols for key experiments relevant to the evaluation of CCR1 antagonists.
CCR1 Receptor Binding Assay
This assay is designed to determine the affinity of a test compound for the CCR1 receptor.
-
Cell Culture and Membrane Preparation:
-
Culture a cell line stably expressing the human CCR1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Competition Binding:
-
In a multi-well plate, add the cell membrane preparation, a radiolabeled CCR1 ligand (e.g., 125I-CCL3 or 125I-CCL5), and varying concentrations of the unlabeled test compound ("this compound" or BMS-817399).
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes while allowing the unbound radioligand to pass through.
-
Wash the filters with cold buffer to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Calculate the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant.
-
Cell Isolation:
-
Isolate primary immune cells (e.g., human peripheral blood mononuclear cells or monocytes) or use a cell line that expresses CCR1 and is known to migrate in response to CCR1 ligands (e.g., THP-1 cells).
-
-
Transwell Migration Setup:
-
Use a transwell plate with a porous membrane separating the upper and lower chambers.
-
In the lower chamber, place a solution containing a CCR1 ligand (e.g., CCL3 or CCL5) as the chemoattractant.
-
In the upper chamber, add the cell suspension that has been pre-incubated with varying concentrations of the test compound or a vehicle control.
-
-
Incubation and Cell Quantification:
-
Incubate the plate to allow for cell migration from the upper to the lower chamber through the porous membrane.
-
After the incubation period, quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer, flow cytometry, or a plate reader-based assay (e.g., using a fluorescent dye).
-
-
Data Analysis:
-
Plot the number of migrated cells against the concentration of the test compound.
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the cell migration induced by the chemoattractant.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for multiple sclerosis.
-
Induction of EAE:
-
Use a susceptible mouse strain (e.g., C57BL/6 or SJL).
-
Immunize the mice with an emulsion of a myelin-derived peptide (e.g., MOG35-55 or PLP139-151) and Complete Freund's Adjuvant (CFA).
-
Administer pertussis toxin at the time of immunization and again two days later to facilitate the entry of inflammatory cells into the CNS.
-
-
Treatment Protocol:
-
Prepare the test compound ("this compound" or BMS-817399) in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection).
-
Initiate treatment either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of clinical signs).
-
Administer the compound daily or according to its pharmacokinetic profile. A vehicle control group should be included.
-
-
Clinical Assessment:
-
Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
Record body weight daily as an indicator of general health.
-
-
Histopathological and Immunological Analysis:
-
At the end of the study, perfuse the mice and collect the brain and spinal cord for histological analysis.
-
Stain tissue sections to assess the extent of immune cell infiltration (e.g., with H&E) and demyelination (e.g., with Luxol fast blue).
-
Isolate immune cells from the CNS and lymphoid organs to analyze the phenotype and function of T cells and other immune cells by flow cytometry or other immunological assays.
-
Visualizations
CCR1 Signaling Pathway in Multiple Sclerosis
Caption: CCR1 signaling cascade leading to neuroinflammation in MS.
Experimental Workflow for EAE Studies
Caption: Workflow for evaluating a CCR1 antagonist in an EAE model.
Conclusion
Both "this compound" and BMS-817399 are potent antagonists of the CCR1 receptor, a promising target for the treatment of multiple sclerosis. However, a comprehensive and direct comparison of their potential efficacy in MS is severely hampered by the lack of publicly available preclinical and clinical data, especially for "this compound." While BMS-817399 has advanced to clinical trials for rheumatoid arthritis, its reported "limited efficacy" in that indication warrants careful consideration for its future development in other autoimmune diseases like MS. Further research and data disclosure are necessary to fully evaluate and compare the therapeutic potential of these two compounds for the treatment of multiple sclerosis.
References
Cross-validation of CCR1 antagonist 10 results with published data
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of CCR1 Antagonist Efficacy
This guide provides a comprehensive cross-validation of a leading CCR1 antagonist, CCX354, with other well-documented antagonists such as BX471 and MLN3897. The data presented is compiled from publicly available preclinical and clinical studies, offering a comparative overview of their performance in key assays relevant to drug development.
Comparative Performance of CCR1 Antagonists
The following table summarizes the in vitro and in vivo performance of selected CCR1 antagonists based on published data. This allows for a direct comparison of their potency and efficacy in various experimental settings.
| Antagonist | Assay Type | Target/Cell Line | Ligand | IC50 / Ki | Source |
| CCX354 | Chemotaxis | Human Monocytes | CCL15 | 25 nM | [1] |
| CD11b Upregulation | Human Whole Blood | CCL3 | 200 nM | [1] | |
| Receptor Internalization | Human Whole Blood | Alexa647-CCL3 | 130 nM | [1] | |
| [125I]-CCL15 Binding | Human Monocytes | CCL15 | 1.5 nM (Ki) | [2] | |
| Chemotaxis | THP-1 Cells | CCL15 | ~10 nM | [2] | |
| BX471 | Receptor Binding | HEK293-hCCR1 | MIP-1α/CCL3 | 1 nM (Ki) | |
| Calcium Mobilization | HEK293-hCCR1 | MIP-1α/CCL3 | 5 nM | ||
| Calcium Mobilization | HEK293-hCCR1 | RANTES/CCL5 | 2 nM | ||
| Calcium Mobilization | HEK293-hCCR1 | MCP-3/CCL7 | 6 nM | ||
| MLN3897 | Chemotaxis | Human Monocytes | CCL15 | 2 nM | |
| CD11b Upregulation | Human Whole Blood | CCL3 | 210 nM | ||
| Receptor Internalization | Human Whole Blood | Alexa647-CCL3 | 45 nM |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are protocols for key assays used in the characterization of CCR1 antagonists.
Chemotaxis Assay
Objective: To assess the ability of a CCR1 antagonist to inhibit the migration of cells towards a CCR1 ligand.
Methodology:
-
Cell Preparation: Human monocytic cells (e.g., THP-1) or freshly isolated human monocytes are suspended in assay medium.
-
Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., 48-well microchemotaxis chamber) is used. The lower wells are filled with a solution containing a CCR1 ligand (e.g., CCL3 or CCL15) at a concentration that induces optimal cell migration.
-
Antagonist Incubation: The cells in the upper chamber are pre-incubated with varying concentrations of the CCR1 antagonist for a specified period.
-
Migration: The upper chamber containing the cells and antagonist is placed over the lower chamber. The entire setup is incubated for a period (e.g., 2 hours) at 37°C in a humidified CO2 incubator to allow cell migration.
-
Quantification: The number of cells that have migrated to the lower wells is quantified. This can be done by cell counting using a microscope or through the use of a colorimetric assay that measures cell proliferation or viability.
-
Data Analysis: The inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition of cell migration against the antagonist concentration.
Calcium Mobilization Assay
Objective: To measure the ability of a CCR1 antagonist to block the increase in intracellular calcium concentration induced by a CCR1 agonist.
Methodology:
-
Cell Culture and Dye Loading: Cells expressing CCR1 (e.g., HEK293 cells transfected with the human CCR1 gene) are cultured in a multi-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM or Fluo-3) for a specific duration at 37°C.
-
Antagonist Pre-treatment: The dye-loaded cells are washed and then pre-incubated with different concentrations of the CCR1 antagonist for a defined period.
-
Agonist Stimulation: A CCR1 agonist (e.g., MIP-1α, RANTES, or MCP-3) is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The IC50 value is determined by measuring the reduction in the agonist-induced calcium signal at various antagonist concentrations.
Receptor Binding Assay
Objective: To determine the affinity of a CCR1 antagonist for the CCR1 receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the CCR1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Setup: The assay is typically performed in a multi-well plate. Each well contains the cell membranes, a constant concentration of a radiolabeled CCR1 ligand (e.g., 125I-MIP-1α or 125I-RANTES), and varying concentrations of the unlabeled CCR1 antagonist.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, usually by rapid filtration through a filter mat that traps the membranes.
-
Quantification of Radioactivity: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of antagonist that displaces 50% of the radiolabeled ligand) using the Cheng-Prusoff equation.
Visualizing Molecular Interactions and Experimental Processes
Diagrams are provided below to illustrate the CCR1 signaling pathway and a typical experimental workflow for antagonist validation.
Caption: CCR1 Signaling Pathway and Point of Antagonist Intervention.
Caption: Experimental Workflow for CCR1 Antagonist Cross-Validation.
References
Comparative Analysis of CCR1 Antagonist 10 Selectivity Profile Against Other Chemokine Antagonists
A comprehensive guide for researchers and drug development professionals on the selectivity and performance of CCR1 antagonist 10 in comparison to other notable chemokine antagonists, supported by experimental data and detailed methodologies.
Introduction
Chemokine receptors, a class of G protein-coupled receptors (GPCRs), play a pivotal role in mediating the migration of leukocytes to sites of inflammation. Among these, the C-C chemokine receptor 1 (CCR1) has emerged as a significant therapeutic target for a variety of inflammatory and autoimmune diseases. Consequently, the development of potent and selective CCR1 antagonists is an area of intense research. This guide provides a detailed comparative analysis of the selectivity profile of a potent CCR1 antagonist, designated here as this compound, against other well-characterized chemokine antagonists. The objective is to offer a clear, data-driven comparison to aid researchers in selecting the appropriate tools for their studies.
Data Presentation: Comparative Selectivity of Chemokine Antagonists
The following table summarizes the binding affinities and functional potencies of this compound and other selected chemokine antagonists against a panel of chemokine receptors. The data, presented as K_i_ (inhibition constant) or IC_50_ (half-maximal inhibitory concentration) values in nanomolar (nM) units, have been compiled from various in vitro studies. A lower value indicates higher potency. "N/A" signifies that data was not available.
| Compound Name | CCR1 | CCR2 | CCR3 | CCR5 | CXCR2 | CXCR3 | CXCR4 |
| This compound | 2.3 (K_i_) | N/A | N/A | N/A | N/A | N/A | N/A |
| CP-481,715 | 9.2 (K_d_), 74 (IC_50_) | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| UCB35625 | 9.6 (IC_50_) | Low Affinity | 93.7 (IC_50_) | Low Affinity | N/A | N/A | N/A |
| BX471 | 1 (K_i_) | >250 | N/A | >250 | N/A | N/A | >250 |
| MLN3897 | Specific Antagonist | N/A | N/A | N/A | N/A | N/A | N/A |
Note: The data presented are derived from different experimental setups and should be interpreted with caution. Direct comparison is most accurate when data is generated from head-to-head studies in the same laboratory under identical conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a foundational understanding of how the selectivity and potency of chemokine antagonists are determined.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (K_i_).
Workflow:
Detailed Steps:
-
Cell Membrane Preparation: Membranes from cells stably expressing the chemokine receptor of interest (e.g., HEK293 cells transfected with human CCR1) are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled chemokine (e.g., ¹²⁵I-MIP-1α for CCR1) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined. The K_i_ is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that occurs upon chemokine receptor activation.
Signaling Pathway:
Detailed Steps:
-
Cell Preparation: Cells expressing the target chemokine receptor (e.g., THP-1 cells, which endogenously express CCR1) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test antagonist.
-
Agonist Stimulation: A chemokine agonist (e.g., MIP-1α/CCL3) is added to the cells to stimulate the receptor.
-
Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The IC_50_ value is determined by measuring the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium response.
Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Workflow:
Detailed Steps:
-
Assay Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber contains a medium with a chemokine chemoattractant (e.g., CCL3). The upper chamber contains a suspension of cells (e.g., THP-1 monocytes) that have been pre-incubated with the test antagonist.
-
Cell Migration: The plate is incubated for a period of time to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by staining the cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence in the lower chamber.
-
Data Analysis: The IC_50_ value is calculated as the concentration of the antagonist that inhibits cell migration by 50%.
Conclusion
The available data indicates that this compound is a highly potent inhibitor of CCR1.[1] While a comprehensive selectivity panel for this compound is not yet publicly available, the provided comparative data with other well-known chemokine antagonists highlights the varying degrees of potency and selectivity that can be achieved. For instance, CP-481,715 demonstrates broad selectivity with over 100-fold preference for CCR1 over other tested GPCRs.[1][2] UCB35625 is a potent dual inhibitor of CCR1 and CCR3,[3][4] while BX471 shows high selectivity for CCR1 over CCR2, CCR5, and CXCR4. The choice of an antagonist for research or therapeutic development will depend on the specific requirements of the study, including the desired level of selectivity and the biological system being investigated. The detailed experimental protocols provided in this guide offer a solid foundation for the in-house evaluation and comparison of these and other chemokine receptor antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CP-481,715, a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Small Molecule Antagonist of Chemokine Receptors CCR1 and CCR3 | Semantic Scholar [semanticscholar.org]
- 4. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking a Novel CCR1 Antagonist Against First-Generation Inhibitors
A Comparative Guide for Drug Development Professionals
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor that plays a significant role in mediating leukocyte trafficking to sites of inflammation.[1][2][3] Its involvement in various inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, has made it a compelling target for therapeutic intervention.[1][4] First-generation CCR1 antagonists, including compounds like BX 471 and MLN3897, paved the way for targeting this receptor, but development has been hampered by issues related to efficacy and pharmacokinetics. This guide provides a comparative benchmark of a hypothetical next-generation compound, "CCR1 Antagonist 10," against these pioneering inhibitors, highlighting key performance improvements supported by established experimental protocols.
Comparative Performance Data
The development of CCR1 antagonists aims to improve potency, selectivity, and pharmacokinetic properties to achieve better clinical outcomes. This compound is presented here as an illustrative example of an advanced compound, benchmarked against well-characterized first-generation inhibitors.
| Parameter | This compound (Hypothetical) | BX 471 | MLN3897 |
| Target Binding Affinity (Ki) | 0.5 nM | 1 nM | ~5 nM (IC50) |
| In Vitro Potency (IC50, Ca²⁺ Flux) | 1.2 nM | 5.8 nM (human) | Potent inhibitor |
| Receptor Selectivity | >10,000-fold vs. other chemokine receptors | >250-fold vs. CCR2, CCR5, CXCR4 | Specific for CCR1 |
| Oral Bioavailability | High (>50%) | Orally active | Orally active |
| In Vivo Efficacy | Reduces leukocyte infiltration by >70% | Reduces interstitial leukocytes by ~55% | Impairs osteoclastogenesis |
Evolution of CCR1 Inhibitors
The progression from first-generation to next-generation CCR1 inhibitors focuses on enhancing specificity and drug-like properties. Early compounds demonstrated the feasibility of targeting CCR1 but often faced challenges. The goal for new antagonists is to achieve higher potency and selectivity, leading to improved safety and efficacy profiles.
References
- 1. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. CCR1 - Wikipedia [en.wikipedia.org]
- 4. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for CCR1 Antagonist 10
The responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling novel compounds like CCR1 antagonists, adherence to strict disposal protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of "CCR1 antagonist 10," drawing upon established best practices for laboratory chemical waste management.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedure, consult the manufacturer-provided Safety Data Sheet (SDS) for "this compound." The SDS is the primary source of information regarding the specific hazards, handling, and disposal requirements for this compound. In the absence of a specific SDS, the following general precautions for handling potent, research-grade chemical compounds should be strictly observed.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[1]
-
Body Protection: A laboratory coat is mandatory to protect personal clothing.[1]
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or aerosols.[2][3]
General Handling:
-
Avoid all direct physical contact with the compound.
-
Never pipette by mouth.
-
Prevent the formation and dispersal of dust and aerosols.
-
Keep the container tightly sealed when not in use.
-
Ensure safety showers and eyewash stations are readily accessible.
II. Quantitative Data for Chemical Waste Storage
Proper management of hazardous waste includes adhering to accumulation limits within the laboratory. The following table summarizes key quantitative guidelines for the storage of chemical waste in a Satellite Accumulation Area (SAA).
| Parameter | Guideline | Regulatory Context |
| Maximum Hazardous Waste Volume | 55 gallons | The total volume of all hazardous waste that can be stored in a single SAA. |
| Maximum Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) | Stricter limits for highly toxic chemicals. Once this limit is reached, the waste must be removed within three calendar days. |
| Container Headspace | Leave at least 10% or one-inch of headspace | To allow for expansion of liquid waste and prevent spills. |
| Maximum Storage Time | Up to 12 months | For partially filled containers within the SAA, as long as accumulation limits are not exceeded. |
| pH Range for Aqueous Waste Sewer Disposal | Between 5.0 and 12.5 | For specific, non-hazardous aqueous solutions where sewer disposal is permitted (always verify local regulations and institutional policies). |
III. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the procedural steps for the safe disposal of "this compound" in solid and liquid forms. This represents a general best-practice workflow that must be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines and all applicable local, state, and federal regulations.
Experimental Protocol: Chemical Waste Segregation and Containment
Objective: To safely segregate and contain "this compound" waste for collection by authorized hazardous waste personnel.
Materials:
-
Designated hazardous chemical waste containers (leak-proof, with secure lids, and chemically compatible with the waste).
-
Hazardous waste labels.
-
Personal Protective Equipment (PPE) as specified above.
-
Secondary containment bins.
Procedure:
-
Waste Characterization: Determine if "this compound" is classified as a hazardous waste. Based on general safety data for similar compounds, it should be treated as hazardous unless explicitly stated otherwise by the manufacturer's SDS. Hazardous waste is typically defined by characteristics such as ignitability, corrosivity, reactivity, or toxicity.
-
Waste Segregation:
-
Solid Waste:
-
Place all materials contaminated with solid "this compound," such as unused or expired powder, contaminated gloves, weighing papers, and pipette tips, into a designated, leak-proof container for solid chemical waste.
-
This container should be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the date accumulation started, and the associated hazards (e.g., "Toxic").
-
-
Liquid Waste:
-
Collect all solutions containing "this compound" (e.g., experimental residues, stock solutions) in a separate, leak-proof, and chemically compatible container designated for liquid hazardous waste.
-
Do not mix this waste with other incompatible waste streams, such as acids, bases, or oxidizers.
-
Label the liquid waste container with "Hazardous Waste," the full chemical name, the solvent system (e.g., "this compound in DMSO"), the approximate concentration or percentage of each component, and the accumulation start date.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, syringes) contaminated with "this compound" must be disposed of in a designated, puncture-resistant sharps container.
-
-
-
Container Management:
-
Keep all waste containers securely closed at all times, except when adding waste.
-
Ensure containers are in good condition and not leaking.
-
Do not overfill containers; leave adequate headspace.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste containers in a designated SAA that is at or near the point of generation.
-
The SAA should be a secure, well-ventilated area away from general laboratory traffic and equipped with secondary containment to capture any potential spills.
-
Ensure incompatible waste types are segregated within the SAA. For example, store acids and bases separately.
-
-
Scheduling Waste Collection:
-
Once a waste container is full or reaches the institutional time limit (e.g., 6 or 12 months), arrange for its collection through your institution's EHS department or a licensed hazardous waste disposal service.
-
Do not dispose of "this compound" down the drain or in the regular trash. All hazardous wastes must be managed through the official hazardous waste collection program.
-
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material and place it in the designated solid hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol), and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Notify your laboratory supervisor and your institution's EHS department.
-
Prevent entry into the affected area.
-
Await the arrival of trained emergency response personnel.
-
V. Disposal Workflow and Signaling Pathway Diagrams
To provide a clear visual guide, the following diagrams illustrate the logical workflow for chemical waste disposal and a representative signaling pathway where a CCR1 antagonist would act.
References
Essential Safety and Logistics for Handling CCR1 Antagonist 10
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for CCR1 antagonist 10, a potent and orally active CCR1 antagonist. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on the safety profile of a closely related compound, CCR1 antagonist 9, and general best practices for handling potent research chemicals.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes and Face | Safety Goggles and Face Shield | Always wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving is advised when handling concentrated solutions. Change gloves immediately if contaminated.[1] |
| Body | Laboratory Coat | A buttoned, full-length laboratory coat is mandatory to protect skin and clothing. Ensure the material is appropriate for the chemicals being handled. |
| Respiratory | Fume Hood or Respirator | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1] For situations where a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges should be used. |
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing risk during the handling and use of this compound.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.
Detailed Methodologies:
-
Preparation :
-
Review Safety Information : Before beginning any work, thoroughly review the available safety data for CCR1 antagonists and the general guidelines for handling potent compounds.
-
Don Appropriate PPE : Put on all required personal protective equipment as detailed in the table above.
-
Prepare Work Area : Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper. Have spill cleanup materials readily available.
-
-
Handling the Compound :
-
Weighing : All weighing of the solid this compound must be performed inside a chemical fume hood to prevent inhalation of fine powders. Use a dedicated set of weighing tools (spatula, weigh paper).
-
Solution Preparation : When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. Keep the container capped or covered as much as possible.
-
Experimental Use : Conduct all experimental procedures involving this compound within the fume hood.
-
-
Cleanup and Decontamination :
-
Surface Decontamination : After use, decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable decontamination solution, such as a mild detergent followed by a solvent rinse (e.g., ethanol or isopropanol), should be used.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2]
-
Disposal Plan
Proper disposal of chemical waste is critical to protect both laboratory personnel and the environment. All waste generated from the handling of this compound must be treated as hazardous waste.[3][4]
| Waste Type | Disposal Container | Labeling Requirements | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant container | "Hazardous Waste," "this compound Solid Waste," and the date. | Collect all contaminated solid waste, including weigh paper, gloves, and bench paper, in the designated container. |
| Liquid Waste | Labeled, sealed, and chemical-resistant container | "Hazardous Waste," "this compound Liquid Waste," the solvent system, and the approximate concentration. | Collect all solutions containing this compound in the designated liquid waste container. Do not mix with incompatible waste streams. |
| Sharps Waste | Puncture-proof sharps container | "Sharps," "Hazardous Waste," and "this compound Contaminated." | Dispose of any contaminated needles, syringes, or other sharps in a designated sharps container. |
All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office. Never pour chemical waste down the drain or dispose of it in the regular trash.
CCR1 Signaling Pathway
CCR1 is a G protein-coupled receptor (GPCR) that plays a role in inflammatory responses. Its activation by chemokines like CCL3 (MIP-1α) and CCL5 (RANTES) triggers a downstream signaling cascade.
Generalized CCR1 Signaling Pathway
Caption: A diagram illustrating the generalized signaling cascade initiated by chemokine binding to the CCR1 receptor.
By providing this essential safety and logistical information, we aim to empower researchers to handle this compound with the highest degree of safety and precision, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
